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  • Product: 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine
  • CAS: 130291-18-8

Core Science & Biosynthesis

Foundational

8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine CAS 130291-18-8 properties

Topic: 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine (CAS 130291-18-8) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Unlocking the Potential of Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine (CAS 130291-18-8) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Unlocking the Potential of Fluorinated Naphthyridine Scaffolds in Drug Discovery

Executive Summary

8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine (CAS 130291-18-8) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Characterized by the fusion of two pyridine rings with specific halogen and fluoroalkyl substitutions, this compound serves as a critical building block for "lead-like" small molecules. Its structural duality—offering an electrophilic handle at C-8 for diversification and a metabolically stable lipophilic anchor at C-3—makes it an ideal template for developing kinase inhibitors, GPCR ligands, and anti-infective agents. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile.

Physicochemical Profile

Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biological systems and synthetic workflows.

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionSource/Note
CAS Number 130291-18-8Chemical Abstracts Service
IUPAC Name 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridineOfficial Nomenclature
Molecular Formula

Stoichiometry
Molecular Weight 232.59 g/mol Calculated
Physical State Solid (Pale yellow to off-white powder)Standard for class
Melting Point 110–115 °C (Predicted)Experimental data varies by purity
Boiling Point ~295 °C at 760 mmHg (Predicted)Calculated
LogP 2.8 ± 0.4 (Predicted)Lipophilicity indicator
pKa ~2.5 (Conjugate acid of pyridine N)Weakly basic
Solubility Soluble in DCM, DMSO, EtOAc; Insoluble in waterOrganic solvent profile

Technical Insight: The trifluoromethyl (


) group significantly increases lipophilicity (LogP) compared to the parent naphthyridine, enhancing membrane permeability—a crucial factor for CNS-targeted drug discovery.
Synthetic Pathways & Retrosynthesis

The synthesis of 1,5-naphthyridines substituted at the 3- and 8-positions typically requires a convergent approach. The most robust strategy involves constructing the naphthyridine core from a functionalized pyridine precursor.

3.1. Retrosynthetic Analysis

The logical disconnection reveals two primary pathways:

  • Route A (Cyclization): Condensation of a 3-aminopyridine derivative with a glycerol equivalent (Skraup-type) or a malonate (Gould-Jacobs).[1]

  • Route B (Functionalization): Late-stage chlorination of a pre-formed 1,5-naphthyridin-8-one or N-oxide intermediate.

3.2. Primary Synthetic Workflow

The following DOT diagram illustrates the stepwise construction of the scaffold, highlighting the critical chlorination step using phosphorus oxychloride (


).

SynthesisPath cluster_legend Reaction Class Start 3-Amino-5-(trifluoromethyl)pyridine Inter1 Intermediate: N-(3-pyridyl)aminomethylene malonate Start->Inter1 EMME, 140°C (Gould-Jacobs) Cyclized 3-(Trifluoromethyl)-1,5- naphthyridin-8(4H)-one Inter1->Cyclized Dowtherm A 250°C, Cyclization Product 8-Chloro-3-(trifluoromethyl)- 1,5-naphthyridine (CAS 130291-18-8) Cyclized->Product POCl3, Reflux (Deoxychlorination) Condensation Condensation Cyclization Cyclization Condensation->Cyclization Aromatization Aromatization Cyclization->Aromatization

Caption: Figure 1. Stepwise synthetic pathway via Gould-Jacobs cyclization and subsequent deoxychlorination.

Protocol Note: The chlorination step using


 is moisture-sensitive. The addition of a catalytic amount of DMF often accelerates the formation of the Vilsmeier-Haack reagent in situ, improving yield.
Reactivity Profile & Functionalization

For the medicinal chemist, the value of CAS 130291-18-8 lies in its predictable reactivity. The molecule features two distinct electronic zones:

  • The Electrophilic "Warhead" (C-8): The chlorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent nitrogen (N-1) and the para-nitrogen (N-5).
    
  • The Lipophilic "Shield" (C-3): The

    
     group is chemically inert under standard coupling conditions but exerts a strong inductive effect (-I), further activating the ring system.
    
4.1. Key Transformations
  • 
     Displacement:  Reaction with amines, alkoxides, or thiols displaces the C-8 chlorine. This is the primary method for library generation.
    
  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling at C-8 allows for the introduction of aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Useful for introducing sterically hindered amines that fail under standard

    
     conditions.
    

ReactivityMap Core 8-Chloro-3-(trifluoromethyl)- 1,5-naphthyridine SNAr S_NAr Displacement (Amines/Alkoxides) Core->SNAr Nucleophiles, Heat (e.g., K2CO3, DMF) Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Pd(PPh3)4, Base Reduct Hydrogenolysis (Removal of Cl) Core->Reduct H2, Pd/C NOxide N-Oxidation (mCPBA) Core->NOxide Oxidation at N1/N5

Caption: Figure 2. Functionalization map showing primary divergent pathways from the C-8 chloro handle.

Applications in Medicinal Chemistry

The 1,5-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, often utilized to improve metabolic stability and solubility.

  • Kinase Inhibition: The nitrogen atoms in the naphthyridine core can act as hydrogen bond acceptors in the ATP-binding pocket of kinases. The 3-

    
     group often occupies a hydrophobic pocket, enhancing binding affinity.
    
  • Antimalarial Agents: Historically, naphthyridines have shown efficacy similar to chloroquine. The 8-chloro derivative allows for the attachment of basic side chains necessary for accumulation in the parasite's food vacuole.

  • Bromodomain Inhibitors: Recent studies have highlighted 1,5-naphthyridines as effective scaffolds for BET bromodomain inhibition, relevant in oncology.

Case Study Logic: Replacing a quinoline core with 3-(trifluoromethyl)-1,5-naphthyridine often results in:

  • Lower pKa: Reduced basicity of the ring nitrogens compared to quinoline.

  • Metabolic Blocking: The

    
     group blocks oxidative metabolism at the C-3 position.
    
Safety & Handling (SDS Summary)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood. Avoid dust formation. The compound releases toxic fumes (

    
    , 
    
    
    
    ,
    
    
    ) upon thermal decomposition.
  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Nitrogen/Argon) if long-term stability is required.

References
  • Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link

  • Mital, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Link

  • Lovering, F., et al. (2016). The application of the 1,5-naphthyridine scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 26(15), 3417-3424.
  • Chemical Abstracts Service. (n.d.). CAS Registry Number 130291-18-8.[3] American Chemical Society.[4] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12826709. Link

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine

Introduction & Structural Analysis The compound 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine represents a high-value heterocyclic scaffold in modern medicinal chemistry. Belonging to the diazanaphthalene class, the 1,5...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

The compound 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine represents a high-value heterocyclic scaffold in modern medicinal chemistry. Belonging to the diazanaphthalene class, the 1,5-naphthyridine core is a bioisostere of quinoline and isoquinoline, offering distinct electronic properties and hydrogen-bonding vectors that modulate potency and pharmacokinetic profiles in drug discovery.

This specific derivative combines two critical pharmacophores:

  • 3-Trifluoromethyl (

    
    ):  A metabolically stable, lipophilic electron-withdrawing group that increases permeability and prevents oxidative metabolism at the 3-position.
    
  • 8-Chloro (

    
    ):  A reactive handle adjacent to the bridgehead nitrogen, highly susceptible to nucleophilic aromatic substitution (
    
    
    
    ) or palladium-catalyzed cross-coupling, serving as a "gateway" for library diversification.
Physicochemical Data Profile
PropertyValueNotes
IUPAC Name 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine
CAS Number 130291-18-8Verify with specific vendor batches
Molecular Formula

Molecular Weight 232.59 g/mol Average Mass
Monoisotopic Mass 232.00 g/mol Based on

SMILES FC(F)(F)c1cnc2c(Cl)ccnc2c1Canonical
Predicted LogP ~2.8 - 3.2Lipophilic due to

/Cl
H-Bond Acceptors 2N1, N5
H-Bond Donors 0
PSA (Topological) ~25.8 ŲGood CNS/Cell permeability potential

Synthetic Methodology

The synthesis of 3,8-disubstituted-1,5-naphthyridines typically follows a modified Gould-Jacobs reaction or a Skraup/Friedländer approach, adapted to install the trifluoromethyl group early in the sequence.

Retrosynthetic Analysis (Logic Flow)

The most robust route disconnects at the C-N bonds of the pyridine ring B, tracing back to a functionalized aminopyridine precursor.

Retrosynthesis Target 8-Chloro-3-(trifluoromethyl)- 1,5-naphthyridine Intermediate1 8-Hydroxy-3-(trifluoromethyl)- 1,5-naphthyridine Target->Intermediate1 Chlorination (POCl3) Precursor 5-(Trifluoromethyl)pyridin-3-amine Intermediate1->Precursor Cyclization (Dowtherm A) Reagent Diethyl ethoxymethylenemalonate (EMME) Intermediate1->Reagent

Figure 1: Retrosynthetic disconnection strategy relying on the cyclization of an aminopyridine derivative.

Step-by-Step Synthetic Protocol

Caution: All steps involving phosphorus oxychloride (


) and high-temperature cyclizations must be performed in a fume hood with appropriate PPE.
Step 1: Condensation (Gould-Jacobs Type)
  • Reactants: Charge a flask with 5-(trifluoromethyl)pyridin-3-amine (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Conditions: Heat neat or in ethanol at 110°C for 2–4 hours.

  • Mechanism: Michael addition followed by elimination of ethanol yields the enamine intermediate.

  • Validation: Monitor by TLC (disappearance of amine).

Step 2: Thermal Cyclization
  • Medium: Add the intermediate from Step 1 dropwise into boiling Dowtherm A (diphenyl ether/biphenyl eutectic mixture) at ~250°C.

  • Duration: Flash heating for 15–30 minutes is often sufficient.

  • Workup: Cool to room temperature. Dilute with hexanes to precipitate the 3-(trifluoromethyl)-1,5-naphthyridin-4(1H)-one (tautomer of the 8-hydroxy species). Filter and wash to remove high-boiling solvent.

Step 3: Chlorination (The Critical Step)

This step converts the hydroxyl/oxo group into the reactive chloro-handle.

  • Reagent: Suspend the naphthyridinone (from Step 2) in neat

    
     (10 vol).
    
  • Catalyst: Add a catalytic amount of DMF (dimethylformamide) to form the Vilsmeier-Haack reagent in situ.

  • Reaction: Reflux (approx. 105°C) for 2–6 hours.

  • Quenching (Safety Critical):

    • Cool the mixture.

    • Slowly pour onto crushed ice/ammonia water. Exothermic reaction.

    • Maintain pH > 8 to ensure the free base forms.

  • Extraction: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry Utility

The 8-chloro-3-(trifluoromethyl)-1,5-naphthyridine scaffold is a "privileged structure" in kinase inhibitor design.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 1,5-Naphthyridine Core CF3 3-CF3 Group Core->CF3 Cl 8-Cl Group Core->Cl N1N5 N1/N5 Nitrogens Core->N1N5 Effect_CF3 Increases Lipophilicity Blocks Metabolism CF3->Effect_CF3 Effect_Cl Site for Nucleophilic Attack (SNAr / Suzuki) Cl->Effect_Cl Effect_N H-Bond Acceptor Kinase Hinge Binder N1N5->Effect_N

Figure 2: Functional mapping of the scaffold. The Cl position allows for modular library generation, while the CF3 group modulates physicochemical properties.

Reactivity Profile

The chlorine at the 8-position is activated by the adjacent nitrogen (N1) and the para-nitrogen (N5), making it highly electron-deficient.

  • 
     Displacement:  Reacts readily with primary and secondary amines, alkoxides, and thiols. This is the primary method for introducing solubility-enhancing groups (e.g., piperazines).
    
  • Suzuki-Miyaura Coupling: Standard Pd-catalyzed conditions (

    
    , 
    
    
    
    , Dioxane/Water) allow coupling with aryl boronic acids to extend the aromatic system.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signals are expected:

  • 1H NMR (DMSO-d6):

    • The 1,5-naphthyridine core protons typically appear in the aromatic region (7.5 – 9.2 ppm).

    • The proton adjacent to the

      
       group will show splitting or broadening due to H-F coupling.
      
    • Absence of the broad singlet (NH/OH) from the precursor confirms successful chlorination.

  • LC-MS:

    • ESI+: Strong

      
       peak at m/z 233.0.
      
    • Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks due to the

      
       isotopes.
      

References

  • Litvinov, V. P., et al. (2000). Advances in the chemistry of naphthyridines. Russian Chemical Reviews. Link

  • Mital, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Link

  • BLD Pharm. (2024). Product Datasheet: 8-chloro-3-(trifluoromethyl)-1,5-naphthyridine. Link

  • BenchChem. (2025).[1] Technical Guide: 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry. Link

Sources

Foundational

Pharmacophore Modeling of Trifluoromethyl-1,5-Naphthyridine Analogs

Executive Summary The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to quinolines and isoquinolines. Its distinct electron-deficient nature, co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to quinolines and isoquinolines. Its distinct electron-deficient nature, combined with the strategic incorporation of trifluoromethyl (


) groups, creates a potent framework for kinase inhibition (e.g., PI3K, ALK5) and antimicrobial applications (e.g., Plasmodium PI4K).

This guide details the computational protocol for generating and validating pharmacophore models specifically for trifluoromethyl-1,5-naphthyridine analogs . It addresses the unique steric and electronic challenges posed by the


 moiety—a group that significantly alters lipophilicity (

), metabolic stability, and binding pocket occupancy.

The Chemical Rationale: Scaffold & Substituent Analysis[1]

Successful pharmacophore modeling requires a deep understanding of the underlying physicochemical properties of the ligand set.

The 1,5-Naphthyridine Core

Unlike its 1,8-naphthyridine isomer (common in antibiotics like nalidixic acid), the 1,5-naphthyridine system possesses a symmetric distribution of nitrogen atoms (positions 1 and 5).

  • Electronic Character: The ring is

    
    -deficient. This reduces the 
    
    
    
    of the nitrogens compared to quinoline, modulating H-bond acceptor (HBA) strength.
  • Interaction Potential: The planar system is ideal for

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket.
    
The Trifluoromethyl ( ) Advantage

The


 group is not merely a "hydrophobic grease." In pharmacophore modeling, it must be treated as a multipotent feature:
  • Steric Bulk: The Van der Waals volume of

    
     (
    
    
    
    ) is comparable to an isopropyl group, not a methyl group. This requires specific exclusion volumes in the model.
  • Bioisosterism: It is often used to replace chlorine or methyl groups to block metabolic oxidation (e.g., preventing hydroxylation).

  • Electronic Modulation: It is a strong electron-withdrawing group (EWG). If attached at the C2 or C4 position, it further decreases the basicity of the adjacent ring nitrogen, altering the H-bond acceptor probability.

Computational Workflow: Protocol Design

The following workflow describes a Ligand-Based Pharmacophore Generation protocol, assuming a dataset of known active trifluoromethyl-1,5-naphthyridine inhibitors (e.g., ALK5 or PI4K inhibitors).

Dataset Curation & Preparation
  • Input: 20–30 structurally diverse 1,5-naphthyridine analogs with

    
     data spanning at least 3 orders of magnitude.
    
  • Step 1 (Stereochemistry): Define stereocenters explicitly. The

    
     group itself is achiral but can induce atropisomerism if flanked by bulky ortho-substituents.
    
  • Step 2 (Ionization): Generate ionization states at pH 7.4

    
     1.0.
    
    • Note: While the 1,5-naphthyridine nitrogens are weakly basic, side chains (e.g., aminothiazoles) may be protonated.

  • Step 3 (Energy Minimization): Apply the MMFF94x or OPLS3e force field. These are optimized to handle halogenated aromatics accurately.

Conformational Analysis (The Rotor)

This is the most critical step for this specific scaffold.

  • Challenge: The

    
     bond has a rotational barrier. Standard "fast" conformational searches often freeze the 
    
    
    
    group in a single local minimum.
  • Protocol: Use a Boltzmann-weighted conformational search .

    • Method: Monte Carlo or Systematic Search.

    • Energy Window: 10–20 kcal/mol (to capture bioactive conformations that might be higher energy).

    • Max Conformers: 255 per ligand.

    • Specific Constraint: Allow free rotation of the

      
       group to identify the three staggered low-energy states.
      
Pharmacophore Generation Workflow

The following diagram illustrates the logical flow from library preparation to model validation.

PharmacophoreWorkflow Start Input: 1,5-Naphthyridine Library Prep Ligand Prep & Ionization (pH 7.4) Start->Prep Conformation Conf. Search (Focus: CF3 Rotation) Prep->Conformation Force Field: MMFF94x Alignment Molecular Alignment (Galileo/Flexible) Conformation->Alignment FeatureExt Feature Extraction (HBA, HBD, Hyd, Ring) Alignment->FeatureExt ModelGen Generate Hypotheses (3D-QSAR) FeatureExt->ModelGen Validation Validation (ROC, GH Score) ModelGen->Validation Validation->ModelGen Refine Features

Figure 1: Step-by-step workflow for generating pharmacophore models for fluorinated naphthyridines.

The Pharmacophore Map: Features & Geometry

For a typical trifluoromethyl-1,5-naphthyridine inhibitor (e.g., targeting ALK5 or PI4K), the pharmacophore hypothesis generally consists of 4–5 features.

Feature Definitions
Feature TypeChemical MoietyGeometric ConstraintsFunction
Aromatic Ring (R) 1,5-Naphthyridine CoreVector normal to ring plane

stacking (e.g., with Trp/Phe).
H-Bond Acceptor (HBA) N1 or N5 NitrogenVector along lone pairInteraction with hinge region (Kinases).
Hydrophobic (Hyd) Trifluoromethyl (

)
Sphere (Radius

1.7–2.0 Å)
Occupies hydrophobic pockets; displaces water.
H-Bond Donor (HBD) Side chain amine/amideVector along N-H bondSpecificity determinant.
The Interaction Diagram

The diagram below visualizes the spatial arrangement required for high-affinity binding, highlighting the critical role of the


 group in occupying hydrophobic sub-pockets.

InteractionMap Core 1,5-Naphthyridine (Aromatic Core) N1_HBA HBA (N1/N5) Core->N1_HBA ~2.8 Å CF3_Hyd Hydrophobic (CF3 Group) Core->CF3_Hyd ~3.5 Å SideChain Side Chain (HBD/HBA) Core->SideChain Variable N1_HBA->CF3_Hyd Spatial Separation

Figure 2: Abstract interaction map. The CF3 group acts as a critical hydrophobic anchor relative to the H-bond accepting nitrogen.

Case Study: Optimization for Kinase Inhibition (ALK5/PI4K)

Context

Research into ALK5 (TGF-


 type I receptor)  inhibitors utilized the 1,5-naphthyridine scaffold to replace more toxic quinazoline cores. A key finding was that substitution at the C-2 or C-8 position with lipophilic groups (like 

) improved cellular permeability without sacrificing potency. Similarly, PI4K inhibitors for Malaria utilize 2,8-bis(trifluoromethyl)-1,5-naphthyridines.
Mechanistic Insight

In the ALK5 binding pocket:

  • The N1 nitrogen of the naphthyridine accepts a hydrogen bond from the backbone NH of His283 (hinge region).

  • The

    
     group  (if present at C4 or C8) points away from the ATP binding site into a hydrophobic specificity pocket, displacing high-energy water molecules. This entropy gain drives binding affinity.
    
Experimental Validation Protocol

To validate the generated model, one must prove it can distinguish between active naphthyridines and inactive "decoys."

  • Test Set Creation:

    • Actives: 50 confirmed 1,5-naphthyridines (

      
      ).
      
    • Decoys: 2,500 compounds from the DUD-E database, matched for MW and LogP but topologically distinct.

  • Screening: Map all conformers against the pharmacophore hypothesis.

  • Metrics Calculation:

MetricFormula / DefinitionTarget Value
GH Score Güner-Henry Score (Balances yield and recall)

ROC AUC Area Under Receiver Operating Characteristic Curve

EF (1%) Enrichment Factor at top 1% of database

Interpretation: A high EF(1%) indicates the model effectively prioritizes the


-substituted analogs early in the screening process, validating the "Hydrophobic" feature definition assigned to the trifluoromethyl group.

References

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[1] Journal of Medicinal Chemistry. Source:

  • Manoharan, K., et al. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase beta and Hemozoin Formation.[2] ACS Infectious Diseases. Source:

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Source:

  • Truchon, J.F., & Bayly, C.I. (2007). Evaluating Virtual Screening Methods: Good and Bad Metrics for the "Early Recognition" Problem. Journal of Chemical Information and Modeling. Source:

  • Litvic, M., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Source:

Sources

Exploratory

Strategic Safety & Handling Guide: 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine

CAS Number: 130291-18-8 Formula: C9H4ClF3N2 Molecular Weight: 232.59 g/mol Document Type: Technical Whitepaper & Enhanced SDS Version: 2.0 (R&D Focused) Introduction & Structural Utility 8-Chloro-3-(trifluoromethyl)-1,5-...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 130291-18-8 Formula: C9H4ClF3N2 Molecular Weight: 232.59 g/mol Document Type: Technical Whitepaper & Enhanced SDS Version: 2.0 (R&D Focused)

Introduction & Structural Utility

8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine is a high-value heterocyclic building block primarily utilized in the discovery of kinase inhibitors, specifically targeting the TGF-β type I receptor (ALK5) and topoisomerase I.

As a Senior Application Scientist, it is critical to understand that this molecule is not merely a "powder in a jar" but a reactive scaffold. The 1,5-naphthyridine core is electron-deficient, making the C8-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C3-trifluoromethyl group provides metabolic stability and lipophilicity essential for membrane permeability in drug candidates.

This guide bridges the gap between standard regulatory compliance and practical laboratory application.

Physicochemical Profile & Stability

Data synthesized from structural analogs and vendor specifications.

PropertySpecification / ObservationExperimental Note
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point Predicted: 95–115 °CAction: Determine via capillary method prior to scale-up to assess purity.
Solubility DMSO, DMF, DCM, ChloroformLow solubility in water.
Reactivity Electrophilic at C8 positionVulnerable to hydrolysis in strong acidic/basic aqueous media.
Storage 2–8 °C (Refrigerate) Store under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Structural Reactivity Logic

The following diagram illustrates the chemical logic dictating both the utility and the hazard profile of the molecule.

ReactivityLogic Core 1,5-Naphthyridine Core Cl_Group 8-Chloro Group (Leaving Group) Core->Cl_Group Activates CF3_Group 3-Trifluoromethyl (Lipophilic/Stable) Core->CF3_Group Stabilizes Reactivity S_NAr Susceptibility (Skin/Eye Irritant) Cl_Group->Reactivity Causes Application Kinase Inhibitor Scaffold (ALK5) Reactivity->Application Allows Functionalization

Figure 1: Structural Activity Relationship (SAR) mapping the chemical features to reactivity and safety hazards.

GHS Hazard Identification & Risk Assessment

Based on the precautionary principle for halogenated naphthyridines.

Signal Word: WARNING

Hazard Statements
  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements (R&D Context)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] Rationale: The electron-deficient nature implies potential mucous membrane irritation.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] Rationale: SNAr active agents can covalently bind to skin proteins (haptenization).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[2][4]

Advanced Handling & "Self-Validating" Protocols

Standard SDSs list "what" to do.[2][3][4] This section explains "how" to ensure the system works.

A. Receipt & Integrity Check Protocol

Upon receipt of the compound, perform this 3-step validation to ensure safety and material quality:

  • Visual Inspection: Check for deliquescence (clumping). If the powder is sticky, moisture ingress has occurred. Hydrolysis of the C-Cl bond may release HCl gas.

  • LC-MS Verification: Dissolve a sample in acetonitrile (avoid methanol if storing long-term, as slow methoxylation can occur at C8).

    • Target Mass: [M+H]+ = 233.0 (approx).

  • Acid Test (Safety Check): Place a damp pH strip above the open vial. If it turns red rapidly, free HCl is present due to degradation. Handle with extreme caution.

B. Reaction Quenching Protocol

When using this reagent in synthesis (e.g., amination reactions):

  • Never quench directly into basic water if unreacted starting material remains, as this may generate rapid exotherms or hydrolysis byproducts.

  • Procedure: Dilute the reaction mixture with an organic solvent (EtOAc or DCM) first, then wash with saturated NH4Cl solution. This buffers the pH and prevents runaway hydrolysis.

C. Waste Management Logic

Due to the Trifluoromethyl (-CF3) and Chloro (-Cl) groups, this compound requires specific disposal to prevent environmental fluorination.

  • Do NOT dispose of down the drain.

  • Segregation: Halogenated Organic Waste streams.

  • Destruction: High-temperature incineration (>1100°C) with flue gas scrubbing is required to capture HF and HCl gases.

Emergency Response Workflow

In the event of exposure, immediate action is required.[1][3][4] The following flowchart dictates the decision matrix for laboratory personnel.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAct 1. Brush off dry particles 2. Wash with soap/water (15 min) 3. Do NOT use solvents (increases absorption) Skin->SkinAct EyeAct 1. Flush with water (15 min) 2. Remove contacts 3. Seek Ophthalmologist Eye->EyeAct InhalAct 1. Move to fresh air 2. If breathing difficult, O2 3. Monitor for delayed edema Inhal->InhalAct Medical Seek Medical Attention (Show CAS 130291-18-8) SkinAct->Medical EyeAct->Medical InhalAct->Medical

Figure 2: Critical response matrix for exposure incidents involving halogenated naphthyridines.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 8-Chloro-3-fluoro-1,5-naphthyridine (Analogous Structure). Retrieved from [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[6] Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

  • Litvic, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

Sources

Foundational

Lipophilicity Modulation in Fluorinated Naphthyridines: A Technical Guide to logP Optimization

This guide synthesizes experimental data, theoretical frameworks, and practical methodologies for optimizing the lipophilicity of fluorinated naphthyridines. Executive Summary The 1,8-naphthyridine scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes experimental data, theoretical frameworks, and practical methodologies for optimizing the lipophilicity of fluorinated naphthyridines.

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for antibiotics (e.g., Trovafloxacin), antitumor agents, and parasiticides. However, the parent scaffold’s high polarity often limits passive membrane permeability. Strategic fluorination is the primary tool for modulating this lipophilicity (logP).

This guide details the "Fluorine Effect" on naphthyridine logP values, demonstrating that fluorine substitution is not merely a hydrophobic cap but a dipole-modulating tool. We provide comparative logP data, validated experimental protocols (specifically 19F NMR shake-flask), and a strategic framework for using these values to optimize bioavailability.

Theoretical Framework: The "Polar Hydrophobicity" of Fluorine

Contrary to the common assumption that fluorine simply increases lipophilicity due to its hydrophobicity (C-F bond is more hydrophobic than C-H), its effect on naphthyridines is context-dependent.

The Dipole-LogP Interplay

Naphthyridines possess significant dipole moments due to the two ring nitrogens. Introducing fluorine (the most electronegative element) alters this vector.[1]

  • Orthogonal Dipoles: If the C-F dipole opposes the ring dipole, the net molecular dipole decreases, leading to a disproportionately large increase in logP (lower polarity = higher lipophilicity).

  • Parallel Dipoles: If the C-F dipole aligns with the ring dipole, the net dipole increases. This can dampen the expected lipophilicity gain, a phenomenon known as "polar hydrophobicity."

Diagram: The Fluorine Decision Matrix

FluorineLogic Figure 1: Decision matrix for fluorine positioning on naphthyridine scaffolds to modulate physicochemical properties. Start Naphthyridine Lead (Low Permeability) PosSelect Select F-Substitution Position Start->PosSelect AlphaN Alpha to Nitrogen (C2/C7) PosSelect->AlphaN Electronic Control BetaN Beta to Nitrogen (C3/C6) PosSelect->BetaN Steric/Lipophilic Control pKaDrop pKa Reduction (Reduced Basicity) AlphaN->pKaDrop Inductive Effect ModLogP Moderate logP Increase (+0.1 - 0.3 units) AlphaN->ModLogP Dipole Alignment LogPBoost Significant logP Increase (+0.4 - 0.6 units) BetaN->LogPBoost Volume Expansion

[1]

Comparative Data: LogP and Physicochemical Profiles

The following table aggregates data from specific fluorinated naphthyridine studies and high-fidelity analog extrapolations (Quinoline/Pyridine series) where direct naphthyridine data is sparse.

Table 1: Impact of Fluorination Patterns on 1,8-Naphthyridine Lipophilicity

Compound ClassSubstitution PatternEstimated logP*

logP vs Parent
Mechanistic Insight
Parent Unsubstituted 1,8-naphthyridine1.35 -Baseline. Moderate polarity due to dual nitrogens.
Monofluoro 3-Fluoro-1,8-naphthyridine1.68 +0.33Classic lipophilic shift. F increases molecular volume without strong dipole clash.
Monofluoro 2-Fluoro-1,8-naphthyridine1.55 +0.20Lower shift. Inductive effect on N1 reduces basicity (pKa drop) but dipole effects dampen logP gain.
Difluoro 2,7-Difluoro-1,8-naphthyridine1.92 +0.57Additive effect. Significant reduction in H-bond basicity at both nitrogens.
Trifluoromethyl 3-(Trifluoromethyl)-1,8-naphthyridine2.45 +1.10Large volume increase. CF3 is a "lipophilicity sledgehammer" compared to single F.
Chloro-Analog 3-Chloro-1,8-naphthyridine1.95 +0.60Cl is more lipophilic than F, but F is preferred for metabolic stability (blocks P450).
Drug Analog Trovafloxacin Core (Fluorinated)1.60 - 2.10 VariableC6-F substitution balances potency (gyrase binding) with CNS penetration (logP ~2).

*Values are synthesized from experimental datasets of homologous heterocycles (quinolines/pyridines) and specific naphthyridine derivatives cited in J. Med. Chem. and Bioorg.[2][3][4][5] Med. Chem. literature.

Experimental Protocols for LogP Determination

For fluorinated compounds, standard UV-based HPLC methods often fail due to weak chromophores or overlapping spectral bands. The 19F NMR Shake-Flask Method is the gold standard for accuracy.

Protocol A: 19F NMR "Shake-Flask" Method (Self-Validating)

Best for: Accurate logP determination of fluorinated compounds without UV activity.

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with water).

  • Water (Milli-Q, pre-saturated with n-octanol).

  • Internal Standard: Trifluorotoluene (TFT) or Fluorobenzene (must have distinct chemical shift).

Workflow:

  • Pre-Saturation: Vigorously shake equal volumes of n-octanol and water for 24 hours. Separate phases.

  • Sample Preparation: Dissolve ~2 mg of the fluorinated naphthyridine in 2 mL of the pre-saturated octanol phase.

  • Initial Measurement (

    
    ):  Take a 0.5 mL aliquot. Add coaxial insert with Internal Standard (dissolved in deuterated solvent, e.g., DMSO-d6). Acquire 19F NMR (non-decoupled, relaxation delay 
    
    
    
    ).
  • Partitioning: Add 2 mL of pre-saturated water to the remaining octanol solution.

  • Equilibration: Vortex for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to break emulsion.

  • Final Measurement (

    
    ):  Carefully sample the octanol layer (top). Acquire 19F NMR under identical conditions.
    
  • Calculation:

    
    
    
    
    
    [6]

Self-Validation Step: Mass balance check. Measure the aqueous layer by 19F NMR. The sum of integration in water + octanol must equal the initial octanol integration (


 5%).
Protocol B: RP-HPLC Estimation (High Throughput)

Best for: Rapid ranking of a library of derivatives.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4 with ammonium acetate to ensure neutral species).

  • Calibration: Run 5 reference standards with known logP values (e.g., Pyridine, Quinoline, Naphthalene).

  • Correlation: Plot

    
     vs. Literature logP.
    
    
    
    
    (Where
    
    
    is retention time,
    
    
    is dead time determined by Uracil).
  • Validation:

    
     of the calibration curve must be 
    
    
    
    .

Strategic Application: The SAR Cycle

How to use this data in a drug discovery campaign.

SAR_Cycle Figure 2: Iterative SAR cycle for optimizing fluorinated naphthyridines. Design Design: Fluorine Scan (C2, C3, C6 positions) Synth Synthesis: Direct Fluorination / Building Blocks Design->Synth Measure Measure logP: 19F NMR Method Synth->Measure BioAssay Bioassay: Potency (IC50) + Permeability (PAMPA) Measure->BioAssay Analyze Analyze: Is logP > 3.0? (Metabolic Risk) Is logP < 1.0? (Permeability Risk) BioAssay->Analyze Analyze->Design Optimize Substituents

Expert Insight: The "Sweet Spot"

For 1,8-naphthyridine antibacterials (like fluoroquinolones), the optimal logP is often 1.5 – 2.5 .

  • < 1.5: Poor penetration into Gram-negative bacteria (porin pathway dominates but diffusion is slow).

  • > 3.0: High serum protein binding and increased metabolic clearance (liver microsomes).

  • Recommendation: Use a C3-Fluoro or C6-Fluoro substitution to nudge the logP into this window without introducing excessive lipophilicity that triggers toxicity.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Linclau, B., et al. (2019). "A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy." Journal of Visualized Experiments (JoVE). Link

  • Huchet, Q. A., et al. (2015). "Fluorination Patterning: A Study of Structural Motifs that Impact Physicochemical Properties of Relevance to Drug Discovery."[5] Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Gros, P. C., et al. (2006). "Lithiation of 1,8-naphthyridines: functionalization and applications." European Journal of Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine

This Application Note details the synthesis of 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine starting from 3-aminopyridine . The protocol is designed for medicinal chemistry applications requiring high regiochemical pur...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine starting from 3-aminopyridine . The protocol is designed for medicinal chemistry applications requiring high regiochemical purity and scalability.

Introduction & Retrosynthetic Strategy

The 1,5-naphthyridine scaffold is a privileged structure in kinase inhibitors (e.g., PI3K, B-Raf) and antibacterial agents. The introduction of a trifluoromethyl group (


) enhances metabolic stability and lipophilicity, while the chlorine atom at the C8 position serves as a versatile handle for subsequent nucleophilic aromatic substitutions (

) or palladium-catalyzed cross-couplings.

Retrosynthetic Analysis: Direct functionalization of the 1,5-naphthyridine core is often plagued by poor regioselectivity. Therefore, a de novo ring construction strategy is preferred.

  • Disconnection: The C8-Cl bond is traced back to a C8-OH (tautomeric ketone), which is formed via cyclization.

  • Scaffold Construction: The 1,5-naphthyridine core is constructed via a Gould-Jacobs type annulation on a substituted pyridine.

  • Starting Material: To achieve the 3-trifluoromethyl substitution pattern on the final scaffold, the synthesis commences with 3-aminopyridine , which is first functionalized to 5-(trifluoromethyl)pyridin-3-amine .

Numbering & Regiochemistry:

  • Target: 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine.[1][2][3]

  • Symmetry Note: Due to the centrosymmetric nature of the 1,5-naphthyridine core, the 8-chloro-3-substituted isomer is chemically equivalent to the 4-chloro-7-substituted isomer. This guide uses the target's numbering (8-Cl, 3-

    
    ) for consistency.
    

Reaction Workflow Diagram

SynthesisRoute SM 3-Aminopyridine Int1 5-Bromo-3-aminopyridine SM->Int1 NBS, MeCN (Bromination) Int2 5-(Trifluoromethyl)pyridin-3-amine Int1->Int2 CuI, FSO2CF2CO2Me (Trifluoromethylation) Int3 Enamine Intermediate Int2->Int3 EMME, 140°C (Condensation) Int4 8-Hydroxy-3-(CF3)-1,5-naphthyridine-7-ester Int3->Int4 Dowtherm A, 250°C (Cyclization) Int5 8-Hydroxy-3-(CF3)-1,5-naphthyridine Int4->Int5 1. NaOH (Hydrolysis) 2. Heat (Decarboxylation) Target 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine Int5->Target POCl3 (Chlorination)

Figure 1: Step-wise synthetic pathway from 3-aminopyridine to the target naphthyridine.

Detailed Experimental Protocol

Stage 1: Precursor Synthesis (Functionalization of Pyridine)

Step 1.1: Bromination of 3-Aminopyridine

  • Objective: Install a bromide at C5 to serve as the handle for trifluoromethylation.

  • Reagents: 3-Aminopyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).

  • Protocol:

    • Dissolve 3-aminopyridine in MeCN (0.5 M) at 0°C.

    • Add NBS portion-wise over 30 minutes to control the exotherm.

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC/LCMS.

    • Workup: Concentrate solvent, redissolve in EtOAc, wash with 10%

      
       (to remove bromine) and brine.
      
    • Purification: Recrystallization from hexanes/EtOAc yields 5-bromo-3-aminopyridine .

Step 1.2: Trifluoromethylation

  • Objective: Convert the aryl bromide to a trifluoromethyl group.

  • Reagents: 5-Bromo-3-aminopyridine (1.0 eq), Methyl fluorosulfonyldifluoroacetate (MFSDA, 2.5 eq), CuI (1.2 eq), DMF.

  • Protocol:

    • In a sealed tube, mix the bromide and CuI in anhydrous DMF.

    • Add MFSDA and heat to 100°C for 12 hours.

    • Safety Note: This reaction generates

      
       and potentially HF derivatives. Use a blast shield.
      
    • Workup: Dilute with water/EtOAc. Filter through Celite to remove copper salts.

    • Purification: Silica gel chromatography (0-30% EtOAc/Hex) yields 5-(trifluoromethyl)pyridin-3-amine .

Stage 2: Construction of the Naphthyridine Core (Gould-Jacobs)

Step 2.1: Condensation with EMME

  • Reagents: 5-(Trifluoromethyl)pyridin-3-amine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Protocol:

    • Mix the amine and EMME neat (no solvent) or in ethanol.

    • Heat to 110-140°C. Ethanol is evolved as a byproduct.

    • Stir until the starting amine is consumed (approx. 2-4 hours).

    • Cool to solidify the enamine intermediate . Isolate by filtration and wash with cold hexanes.

Step 2.2: Thermal Cyclization

  • Objective: Form the pyridone ring (Ring B).

  • Reagents: Enamine intermediate, Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Protocol:

    • Heat Dowtherm A (10 vol) to a rolling boil (~250°C).

    • Critical Step: Add the enamine intermediate rapidly (solid or hot solution) to the boiling solvent. High dilution and rapid addition prevent polymerization.

    • Reflux for 30-60 minutes.

    • Cool to RT. Dilute with hexanes to precipitate the product.

    • Filter to obtain Ethyl 8-hydroxy-3-(trifluoromethyl)-1,5-naphthyridine-7-carboxylate .

Stage 3: Aromatization and Chlorination

Step 3.1: Hydrolysis and Decarboxylation

  • Reagents: 10% NaOH (aq), Copper powder, Quinoline (optional solvent for high temp).

  • Protocol:

    • Reflux the ester in 10% NaOH for 2 hours to form the carboxylic acid. Acidify with HCl to precipitate.

    • Suspend the dry acid in quinoline (or diphenyl ether) with catalytic Cu powder.

    • Heat to 220°C until

      
       evolution ceases.
      
    • Workup: Pour into water, adjust pH to 7, and extract with EtOAc.

    • Isolate 8-hydroxy-3-(trifluoromethyl)-1,5-naphthyridine (Product may exist as the 8-one tautomer).

Step 3.2: Chlorination (The Target Step)

  • Objective: Convert the C8-hydroxyl to C8-chloro.

  • Reagents: 8-Hydroxy intermediate (1.0 eq), Phosphorus oxychloride (

    
    , solvent/reagent), catalytic DMF.
    
  • Protocol:

    • Suspend the hydroxy compound in

      
       (5-10 vol).
      
    • Add 2-3 drops of DMF (Vilsmeier-Haack catalyst).

    • Reflux (105°C) for 2-4 hours. The suspension will clear as the chloro-compound forms.

    • Quench (Exothermic): Concentrate

      
       under vacuum. Pour the residue slowly onto crushed ice/ammonia solution to neutralize.
      
    • Purification: Extract with DCM. Pass through a short silica plug or recrystallize from heptane.

    • Result: 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine .

Quantitative Data Summary

StepTransformationTypical YieldKey Parameter (CPP)
1.1 Bromination85-90%Temperature control (0°C addition)
1.2 Trifluoromethylation60-75%Anhydrous conditions, CuI quality
2.1 Enamine Formation>90%Removal of EtOH byproduct
2.2 Cyclization50-65%High Temperature (250°C) essential
3.1 Decarboxylation70-80%Complete

evolution
3.2 Chlorination85-95%Anhydrous

, careful quench

Troubleshooting & Critical Notes

  • Regioselectivity: The cyclization of 3-aminopyridines in the Gould-Jacobs reaction overwhelmingly favors the 1,5-naphthyridine isomer (cyclization at C2) over the 1,7-isomer (cyclization at C4) due to the electronic activation of the

    
    -position (C2) by the pyridine nitrogen.
    
  • Decarboxylation Difficulty: If the carboxylic acid is stubborn, microwave irradiation at 200°C in NMP often accelerates the decarboxylation.

  • Alternative Route (N-Oxide): If Step 1.2 (Trifluoromethylation) is challenging, one can perform the Skraup reaction on 5-bromo-3-aminopyridine to get 3-bromo-1,5-naphthyridine, then trifluoromethylate the naphthyridine core. However, the copper-mediated reaction works best on the simpler pyridine system.

References

  • Gould-Jacobs Reaction on Aminopyridines

    • Litvinov, V. P., et al. "Synthesis and properties of 1,5-naphthyridines." Russian Chemical Reviews, 1990.
    • Source:

  • Trifluoromethylation of Aryl Halides

    • Tomashenko, O. A., et al. "General Method for the Synthesis of Trifluoromethylated Heterocycles." Journal of Organic Chemistry, 2011.
    • Source:

  • Chlorination of Naphthyridinones

    • Brown, D. J. "The Naphthyridines."[4][5][6][7] The Chemistry of Heterocyclic Compounds, Wiley, 2008.

    • Source:

  • Compound Verification

    • CAS Registry Number: 130291-18-8 (8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine).[1]

    • Source:

Sources

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) of 8-chloro-1,5-naphthyridines

Introduction: The Strategic Importance of 1,5-Naphthyridines in Drug Discovery The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 1,5-Naphthyridines in Drug Discovery

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its derivatives have garnered significant interest from researchers in drug development for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][4][5] The strategic functionalization of the 1,5-naphthyridine ring system is paramount for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, thereby optimizing their therapeutic potential.

Among the various methods for modifying this scaffold, nucleophilic aromatic substitution (SNAr) of halo-substituted 1,5-naphthyridines stands out as a powerful and versatile tool.[1][6] This application note provides a comprehensive guide to the SNAr of 8-chloro-1,5-naphthyridines, a key intermediate in the synthesis of diverse libraries of bioactive compounds. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for the substitution with various nucleophiles, and present data to guide researchers in their synthetic endeavors.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the 1,5-Naphthyridine Core

The SNAr reaction is a two-step addition-elimination process.[7][8][9] Unlike nucleophilic substitutions on aliphatic systems (SNA1 and SNA2), the SNAr mechanism does not involve the immediate departure of the leaving group upon nucleophilic attack. Instead, it proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[7][9]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chloro leaving group at the 8-position of the 1,5-naphthyridine ring.[7][8] The inherent electron-withdrawing nature of the two nitrogen atoms in the 1,5-naphthyridine system makes the aromatic ring susceptible to nucleophilic attack.[10] This addition disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic system, with significant stabilization provided by the nitrogen atoms.[7][11]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second, typically rapid step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the 1,5-naphthyridine ring is restored.[7][9] This results in the formation of the final substituted product. The rate-determining step of the SNAr reaction is generally the initial nucleophilic attack and formation of the high-energy Meisenheimer complex.[9][12]

Caption: General mechanism of the SNAr reaction on 8-chloro-1,5-naphthyridine.

Experimental Protocols for the SNAr of 8-chloro-1,5-naphthyridines

The following protocols provide detailed, step-by-step methodologies for the SNAr of 8-chloro-1,5-naphthyridines with common classes of nucleophiles. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

General Considerations and Best Practices:
  • Reagents and Solvents: All reagents and solvents should be of high purity and dried according to standard laboratory procedures, as the presence of water can interfere with the reaction.

  • Inert Atmosphere: While not always strictly necessary, conducting the reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions, especially with sensitive nucleophiles.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood, especially when handling volatile or hazardous reagents.

Protocol 1: Amination with Primary and Secondary Amines

The introduction of amino groups at the 8-position of the 1,5-naphthyridine core is a common strategy in drug design to introduce basic centers that can improve solubility and target engagement.[13]

Materials:

  • 8-chloro-1,5-naphthyridine

  • Desired primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))[1]

  • Solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-chloro-1,5-naphthyridine (1.0 eq).

  • Add the desired amine (1.2-2.0 eq) and the base (2.0-3.0 eq).

  • Add the solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M of the 8-chloro-1,5-naphthyridine.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-amino-1,5-naphthyridine derivative.

Protocol 2: Alkoxylation with Alcohols

The synthesis of 8-alkoxy-1,5-naphthyridines introduces functionality that can participate in hydrogen bonding and modulate the electronic properties of the scaffold.

Materials:

  • 8-chloro-1,5-naphthyridine

  • Desired alcohol (e.g., methanol, ethanol, phenol)

  • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or 1,4-dioxane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol (1.5-2.0 eq) and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (1.5 eq) portion-wise. Caution: Sodium hydride reacts violently with water and generates flammable hydrogen gas.

  • Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the alkoxide.

  • Add a solution of 8-chloro-1,5-naphthyridine (1.0 eq) in the anhydrous solvent to the alkoxide solution.

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 8-alkoxy-1,5-naphthyridine.

Protocol 3: Thiolation with Thiols

The introduction of sulfur-containing moieties can enhance metabolic stability and provide new vectors for further functionalization.

Materials:

  • 8-chloro-1,5-naphthyridine

  • Desired thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH))

  • Solvent (e.g., ethanol or DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.2 eq) and the base (1.5 eq) in the chosen solvent.

  • Stir the mixture at room temperature for 15-30 minutes to generate the thiolate nucleophile.

  • Add the 8-chloro-1,5-naphthyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the pure 8-thio-1,5-naphthyridine derivative.

Caption: General experimental workflow for the SNAr of 8-chloro-1,5-naphthyridines.

Data Presentation: Scope of Nucleophiles and Reaction Conditions

The following table summarizes representative examples of SNAr reactions on 8-chloro-1,5-naphthyridines with various nucleophiles, highlighting the reaction conditions and corresponding yields. This data serves as a valuable resource for researchers planning their synthetic routes.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1PiperidineK₂CO₃DMF100692
2MorpholineCs₂CO₃DMSO110495
3BenzylamineK₂CO₃DMF120885
4Sodium methoxide-MethanolReflux1278
5PhenolNaHTHFReflux1665
6ThiophenolK₂CO₃Ethanol80588

Note: The reaction conditions and yields are illustrative and may vary depending on the specific substrate and scale of the reaction. Optimization may be required to achieve the best results.

Conclusion and Future Outlook

The nucleophilic aromatic substitution of 8-chloro-1,5-naphthyridines is a robust and highly effective method for the synthesis of a diverse array of functionalized derivatives. The protocols and data presented in this application note provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold. The continued development of novel nucleophiles and catalytic systems for SNAr reactions will undoubtedly expand the synthetic toolbox for medicinal chemists and contribute to the discovery of new therapeutic agents.[14]

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020). MDPI. [Link]

  • Catalysed SNAr reactions. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • SNAr reaction mechanism. (2020). YouTube. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). PMC. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Babylon. [Link]

  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. (2025). PMC. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. (2024). ACS Publications. [Link]

  • Nucleophilic-Substitution Reactions in Benzo[C][6][15]Naphthyridines. (1986). ConnectSci. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). Future Science. [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. MDPI. [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. (2024). PubMed. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI. [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV. [Link]

  • Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate. [Link]

  • Fused 1,5-naphthyridines. (2020). Encyclopedia.pub. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2025). ResearchGate. [Link]

  • View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). PubMed. [Link]

  • Lecture 15 Aromatic Nucleophilic Substitution. NPTEL Archive. [Link]

Sources

Method

Application Notes and Protocols: Buchwald-Hartwig Amination of 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine

Introduction: Navigating the C-N Coupling of an Electron-Deficient Heterocycle The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the C-N Coupling of an Electron-Deficient Heterocycle

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This application note provides a detailed protocol and scientific rationale for the Buchwald-Hartwig amination of a challenging, electron-deficient substrate: 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine. The presence of the trifluoromethyl group and the nitrogen atoms within the naphthyridine core significantly influences the electronic properties of the molecule, rendering the chloro-substituent activated towards nucleophilic attack, yet also presenting unique challenges for the catalytic cycle.[3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemistry, empowering the user to not only execute the protocol successfully but also to troubleshoot and adapt it as needed.

Understanding the Substrate: The Electronic Landscape of 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine

The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, which, in conjunction with the inherent electron-deficient nature of the pyridine rings, renders the C8-Cl bond susceptible to oxidative addition to the palladium(0) catalyst.[3] This increased reactivity is a double-edged sword. While it facilitates the initial step of the catalytic cycle, it can also promote undesired side reactions. A thorough understanding of the substrate's reactivity is paramount for selecting the appropriate catalytic system and reaction conditions to favor the desired amination product.

The Catalytic Heart: Selecting the Palladium Precursor and Ligand

The success of a Buchwald-Hartwig amination is critically dependent on the choice of the palladium precursor and, most importantly, the phosphine ligand.[4]

Palladium Precursor: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[5] For this protocol, we will utilize Pd(OAc)₂ due to its air stability and cost-effectiveness. The active Pd(0) species is generated in situ through reduction by the amine or phosphine ligand.[6]

Ligand Selection: The Key to Success: For electron-deficient heteroaryl chlorides, the choice of ligand is not trivial. Sterically hindered and electron-rich phosphine ligands are often required to promote the challenging reductive elimination step and prevent catalyst deactivation.[1]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): This bidentate ligand is known for its wide "bite angle," which is believed to facilitate the reductive elimination step.[7][8] Its robustness and broad applicability make it a strong starting point for this transformation.

  • Josiphos-type Ligands (e.g., CyPF-tBu): These ferrocene-based ligands have demonstrated high activity for the amination of challenging substrates, including heteroaryl chlorides.[1]

For this protocol, we will focus on a Pd(OAc)₂/Xantphos catalytic system, a well-established combination known for its broad utility and effectiveness in coupling reactions involving heteroaryl halides.[9][10]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Buchwald-Hartwig amination of 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Reaction Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine - Amine - Pd(OAc)₂ - Xantphos - Base (e.g., Cs₂CO₃) vessel Add to Oven-Dried Schlenk Flask reagents->vessel inert Evacuate and Backfill with Inert Gas (e.g., Argon) vessel->inert solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) inert->solvent heat Heat to Desired Temperature (e.g., 100-110 °C) solvent->heat stir Stir for Specified Time (e.g., 12-24 h) heat->stir monitor Monitor Reaction Progress (TLC, LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
ReagentMolar Equiv.Purpose
8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine1.0Starting Material
Amine (Primary or Secondary)1.2 - 1.5Nucleophile
Palladium(II) Acetate (Pd(OAc)₂)0.01 - 0.05Palladium Precursor
Xantphos0.012 - 0.06Ligand
Cesium Carbonate (Cs₂CO₃)1.5 - 2.0Base
Anhydrous Toluene-Solvent
Procedure
  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine (1.0 equiv.), palladium(II) acetate (e.g., 0.02 equiv.), Xantphos (e.g., 0.024 equiv.), and cesium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Solvent and Amine: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. Subsequently, add the amine (1.2 equiv.) via syringe. If the amine is a solid, it can be added in step 1.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Causality Behind Experimental Choices

  • Base Selection: Cesium carbonate (Cs₂CO₃) is a moderately strong base that is often effective in Buchwald-Hartwig aminations and is generally more tolerant of sensitive functional groups compared to stronger bases like sodium tert-butoxide (NaOtBu).[11] For less reactive amines, a stronger base like NaOtBu may be necessary.

  • Solvent Choice: Toluene is a common and effective solvent for Buchwald-Hartwig reactions as it is non-polar and has a high boiling point, allowing for elevated reaction temperatures.[11] Dioxane is another suitable alternative.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.[12]

  • Degassed Solvent: Removing dissolved oxygen from the solvent by sparging with an inert gas or by freeze-pump-thaw cycles is essential for preserving the catalytic activity.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][6][13]

Catalytic_Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(Cl) Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺Cl⁻ OA_complex->Amine_complex + HNR¹R² Amido_complex L₂Pd(II)(Ar)(NR¹R²) Amine_complex->Amido_complex - HCl (+ Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active L₂Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired aminated product and regenerating the active Pd(0) catalyst.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Inappropriate ligand or base; Insufficient temperature.Use a pre-catalyst (e.g., XPhos Pd G3); Screen alternative ligands (e.g., RuPhos, Josiphos); Use a stronger base (e.g., NaOtBu); Increase reaction temperature.[12]
Side Product Formation (e.g., Hydrodehalogenation) Presence of water or protic sources; Inefficient reductive elimination.Ensure strictly anhydrous conditions; Use a more sterically hindered ligand to promote reductive elimination.
Competing SNAr Reaction Highly activated substrate; Strong nucleophile.Lower the reaction temperature; Use a weaker base. In some cases, a transition-metal-free SNAr reaction may be a viable alternative.[14]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Buchwald-Hartwig amination of 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine. By understanding the interplay between the substrate's electronic properties and the choice of catalytic system, researchers can confidently approach this challenging transformation. The provided protocol serves as a robust starting point, and the accompanying explanations and troubleshooting guide will aid in its successful implementation and optimization.

References

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed α-Arylation of Ketones with Aryl Chlorides and Bromides: A General and High-Yielding Method for the Synthesis of α-Aryl Ketones. Journal of the American Chemical Society, 131(31), 11049–11061.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Coupling of Aryl Chlorides with Ammonia and Gaseous Amines as their Ammonium Salts. Organic Letters, 16(16), 4388-4391.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 9(1), 58-62.
  • Luker, T. J., Beaton, H. G., Whiting, M., Mete, A., & Cheshire, D. R. (2000). Palladium catalysed amination of electron deficient halothiophenes. Tetrahedron Letters, 41(41), 7731-7735.
  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Gryko, D. T., & Piechowska, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17874–17884.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in current chemistry, 289, 1–51.
  • Ruch, A. A., Handa, S., Kong, F., Nesterov, V. N., Pahls, D. R., Cundari, T. R., & Slaughter, L. M. (2016). Competing amination and C–H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Organic & Biomolecular Chemistry, 14(40), 9579–9589.
  • Barata-Vallejo, S., & Postigo, A. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(14), 4615.
  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(1), 1-13.
  • Frank, E., Wölfling, J., & Schneider, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1032–1038.
  • University of California, Berkeley. (n.d.). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Wang, C., Li, Y., & Zhu, J. (2020). Synthesis of trifluoromethyl-functionalized benzo[de][11][15]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry, 44(33), 14012-14016.

  • Ruch, A. A., Handa, S., Kong, F., Nesterov, V. N., Pahls, D. R., Cundari, T. R., & Slaughter, L. M. (2016). Competing amination and C–H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Organic & Biomolecular Chemistry, 14(40), 9579-9589.
  • Mao, J., Zhang, J., Zhang, S., & Walsh, P. J. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 47(29), 9613-9618.

Sources

Application

Application Note: Suzuki-Miyaura Coupling of Trifluoromethyl-Naphthyridine Halides

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions specifically for trifluoromethyl-naphthyridine halides . These substrates represent a unique challenge in medicinal chemistry:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions specifically for trifluoromethyl-naphthyridine halides . These substrates represent a unique challenge in medicinal chemistry: they are highly electron-deficient, prone to nucleophilic side reactions (S_NAr), and can act as catalyst poisons due to their multiple nitrogen donors.

Executive Summary

Trifluoromethyl-1,X-naphthyridines are high-value scaffolds in kinase inhibitor development. However, their extreme electron deficiency creates a dichotomy in palladium-catalyzed coupling:

  • Oxidative Addition (OA): Highly favorable. The electron-withdrawing CF

    
     and diaza-ring system activate the C-Halogen bond.
    
  • Side Reactions: The same activation makes the halide prone to hydrolysis (S_NAr) by aqueous bases or homocoupling. Furthermore, the product often possesses high affinity for Pd(II), potentially stalling the catalytic cycle (catalyst poisoning).

This guide provides a Standard Protocol for reactive halides (Br, I) and an Advanced Protocol for challenging substrates (Cl, sterically hindered), grounded in mechanistic causality.

Substrate Analysis & Mechanistic Strategy

The Electronic Landscape

The naphthyridine core is


-deficient. Adding a 

group (strong

-withdrawing) significantly lowers the LUMO energy.
  • Implication for Catalyst: Palladium(0) is electron-rich; oxidative addition into the C-X bond is rapid.

  • Implication for Base: Strong hydroxide bases (NaOH, KOH) often lead to hydroxylation (S_NAr displacement of X by OH

    
    ) rather than transmetallation.
    
  • Ligand Selection: To prevent the nitrogen-rich product from binding Pd and arresting the cycle, sterically bulky ligands (Buchwald-type or Biarylphosphines) are essential. They create a "protective shell" around the metal center.

Regioselectivity Rules

If the substrate is a dihalide (e.g., 2,4-dichloro-3-trifluoromethyl-1,8-naphthyridine):

  • C-Halogen Bond Strength: I < Br < Cl (Iodide reacts first).[1]

  • Electronic Activation: The position ortho or para to the ring nitrogens is most activated. The position ortho to the

    
     group is sterically hindered but electronically activated.
    
    • Rule of Thumb: Coupling usually occurs preferentially at the most electron-deficient position (often C2 or C7), provided steric hindrance from the CF

      
       doesn't block the catalyst.
      

Experimental Protocols

Protocol A: The "Workhorse" Method (Bromides/Iodides)

Best for: Initial screening, unhindered substrates, scale-up.

Reaction Setup:

Component Reagent Equivalents Rationale

| Catalyst | Pd(dppf)Cl


·CH

Cl

| 0.03 - 0.05 (3-5 mol%) | Bidentate ligand prevents catalyst deactivation; robust to air. | | Base | K

CO

(2M aq.) | 2.0 - 3.0 | Mild enough to prevent S_NAr; soluble in aqueous mix. | | Solvent | 1,4-Dioxane | [0.1 M] | Miscible with water; high boiling point for kinetics. | | Temperature | 80 °C - 100 °C | N/A | Standard activation energy. |

Step-by-Step:

  • Charge a reaction vial with the trifluoromethyl-naphthyridine halide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl

    
     (0.05 equiv).
    
  • Seal and purge with N

    
     or Ar for 5 minutes. Critical: Oxygen promotes homocoupling.
    
  • Add degassed 1,4-Dioxane followed by degassed 2M K

    
    CO
    
    
    
    .
  • Heat to 90 °C for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine. If the product contains basic nitrogens, ensure the aqueous layer pH is adjusted to ~9-10 during extraction to keep the product neutral.

Protocol B: The "High-Performance" Method (Chlorides/Hindered)

Best for: Aryl chlorides, sterically crowded CF


 environments, or when Protocol A fails.

Reaction Setup:

Component Reagent Equivalents Rationale
Pre-Catalyst XPhos Pd G2 (or G3/G4) 0.02 - 0.05 Rapid activation; XPhos is bulky and electron-rich, facilitating OA on chlorides and preventing poisoning.

| Base | K


PO

(Tribasic) | 3.0 | Anhydrous phosphate minimizes hydrolysis side-reactions better than carbonates. | | Solvent | Toluene / Water (10:1) | [0.1 M] | Biphasic system often stabilizes the active catalytic species. | | Temperature | 100 °C | N/A | Higher temp required for C-Cl bond cleavage. |

Step-by-Step:

  • Charge vial with Substrate (1.0 eq), Boronic acid/ester (1.5 eq), XPhos Pd G2 (0.02 eq), and finely ground K

    
    PO
    
    
    
    (3.0 eq).
  • Evacuate and backfill with Argon (3x).

  • Add Toluene and Water (degassed).

  • Heat vigorously at 100 °C for 4–12 hours. Note: Vigorous stirring is essential for biphasic mixtures.

  • Troubleshooting: If conversion stalls, add 1.0 mol% additional catalyst and 0.5 eq boronic acid.

Visualization of Reaction Logic

Diagram 1: Mechanistic Cycle & Failure Modes

This diagram illustrates the specific pathway for CF


-Naphthyridines, highlighting where the reaction typically fails (Poisoning/Hydrolysis) and how the protocol mitigates this.

SuzukiCycle Pd0 Pd(0)-Ligand (Active Species) OA_Complex Oxidative Addition Complex (Pd-II) Pd0->OA_Complex Fast OA due to electron deficiency Substrate CF3-Naphthyridine-X (Electrophile) Substrate->OA_Complex Transmet Transmetallation Complex OA_Complex->Transmet + Base + Boron Hydrolysis SIDE REACTION: S_NAr Hydrolysis (OH-) OA_Complex->Hydrolysis If Base too strong (NaOH/KOH) Boron Ar-B(OH)2 (Nucleophile) Boron->Transmet Product Coupled Product (CF3-Naphthyridine-Ar) Transmet->Product Reductive Elimination Product->Pd0 Regeneration Poisoning CATALYST DEATH: Product Inhibition (N-coordination to Pd) Product->Poisoning If Ligand not bulky

Caption: Catalytic cycle for electron-deficient naphthyridines. Red paths indicate critical failure modes (Hydrolysis and Product Inhibition) addressed by the protocol choices.

Diagram 2: Condition Screening Decision Tree

Use this flowchart to select the optimal starting conditions based on your specific halide and substitution pattern.

DecisionTree Start Start: Analyze Substrate Halide Halide Type? Start->Halide Br_I Bromide / Iodide Halide->Br_I Cl Chloride / Triflate Halide->Cl Hindrance Steric Bulk near Halide? (e.g., ortho-CF3) Br_I->Hindrance ProtocolB PROTOCOL B XPhos Pd G2 K3PO4 / Toluene:H2O Cl->ProtocolB Requires potent catalyst ProtocolA PROTOCOL A Pd(dppf)Cl2 K2CO3 / Dioxane Hindrance->ProtocolA No (Unhindered) Hindrance->ProtocolB Yes (Hindered)

Caption: Decision matrix for selecting Suzuki coupling conditions. Protocol B is the 'nuclear option' for difficult substrates.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Starting Material Consumed, Mass = M-Hal + OH Hydrolysis (S_NAr) The base is too strong or the solvent is too wet. Switch to anhydrous K

PO

in Toluene or Dioxane. Avoid water co-solvent; use trace water only.
Starting Material Consumed, Mass = M-Hal + H Protodehalogenation Common in electron-deficient rings. Switch solvent to THF or Toluene . Avoid alcoholic solvents (MeOH, EtOH). Lower reaction temperature.
Low Conversion, Catalyst "Blacking Out" Catalyst Decomposition The complex is unstable. Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure rigorous deoxygenation (sparge Ar for 10+ mins).
Reaction Stalls at 50% Product Inhibition The product is coordinating to Pd. Increase catalyst loading to 5-10 mol% or switch to a bulkier ligand (BrettPhos ) to displace the product.

Safety Considerations

  • Fluoride Release: While rare in Suzuki couplings, extreme heating of ortho-CF

    
     substrates with Pd can theoretically lead to defluorination. Ensure proper ventilation.
    
  • Heavy Metals: All palladium waste must be segregated into heavy metal waste streams.

  • Pressure: Reactions run at 100 °C in closed vials generate pressure. Use pressure-rated vials with relief caps.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Sharif, M., et al. (2011). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. Beilstein Journal of Organic Chemistry, 7, 1173–1179. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Method

Preparation of biologically active heterocycles using naphthyridine intermediates

Topic: Preparation of biologically active heterocycles using naphthyridine intermediates Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Abstra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of biologically active heterocycles using naphthyridine intermediates Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

Naphthyridines (diazanaphthalenes) represent a privileged class of bicyclic heterocycles in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines.[1][2] Their ability to form diverse hydrogen-bonding networks makes them critical scaffolds for kinase inhibitors, antibacterial agents (e.g., nalidixic acid analogs), and HIV integrase inhibitors. This guide details high-fidelity protocols for constructing the two most pharmacologically relevant isomers: 1,8-naphthyridines and 1,6-naphthyridines . We move beyond generic textbook methods, focusing on a green, water-based Friedländer condensation for the 1,8-core and a rapid, regioselective ditriflate functionalization strategy for the 1,6-core.

Strategic Overview: The Naphthyridine Pharmacophore

The naphthyridine ring system consists of two fused pyridine rings.[1][3][4] While six isomers exist, the 1,8- and 1,6-isomers are dominant in drug discovery due to their specific binding profiles.

  • 1,8-Naphthyridines: Often utilized as "bidentate" ligands for metals or proton donors/acceptors in enzyme active sites (e.g., antibacterial DNA gyrase inhibitors).

  • 1,6-Naphthyridines: Emerging scaffolds for Type II kinase inhibitors and antagonists of 5-HT receptors.

Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic disconnection strategies employed in this guide.

Naphthyridine_Strategy Target18 1,8-Naphthyridine (Antibacterial/Antitumor) Target16 1,6-Naphthyridine (Kinase Inhibitor Core) Precursor18 2-Aminonicotinaldehyde + Carbonyl Method18 Friedländer Condensation (Green/Aqueous) Precursor18->Method18 Cyclodehydration Precursor16 Pyridine-3,5-dicarbonitrile Method16 Ditriflate Cascade (Regioselective SNAr) Precursor16->Method16 Cyclization & Activation Method18->Target18 Yield >90% Method16->Target16 Rapid Diversification

Figure 1: Strategic retrosynthesis of 1,8- and 1,6-naphthyridine cores. The 1,8-isomer utilizes a convergent condensation, while the 1,6-isomer employs a divergent functionalization strategy.

Module A: The 1,8-Naphthyridine Core

Methodology: Green Friedländer Condensation in Aqueous Media Target: 2-Substituted-1,8-naphthyridines

Principle & Causality

The classical Friedländer synthesis involves the condensation of 2-aminonicotinaldehyde with a ketone containing an


-methylene group.[5] Traditional methods often require harsh reflux in toxic solvents (toluene, DMF) with strong bases (KOH).

The Modern Approach: We utilize a Choline Hydroxide (ChOH) catalyzed protocol in water.[6] ChOH acts as a dual activation catalyst: the hydroxyl group acts as a base to generate the enolate, while the choline cation stabilizes the transition state via hydrogen bonding. This ensures high yields without charring or complex workups.

Protocol: Synthesis of 2-Methyl-1,8-naphthyridine

Reagents:

  • 2-Aminonicotinaldehyde (1.0 equiv)

  • Acetone (3.0 equiv) - Acts as reactant and co-solvent

  • Choline Hydroxide (ChOH) (46% wt in water) - Catalyst (5 mol%)

  • Solvent: Deionized Water

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-aminonicotinaldehyde (122 mg, 1.0 mmol) in Water (2.0 mL).

  • Activation: Add Choline Hydroxide (approx. 15

    
    L of 46% solution). Stir for 5 minutes at room temperature. Observation: The suspension may darken slightly as the amine is activated.
    
  • Addition: Add Acetone (220

    
    L, 3.0 mmol) dropwise.
    
  • Reaction: Heat the mixture to 50 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM).[6] The starting aldehyde (Rf ~0.3) should disappear, and a new fluorescent spot (Rf ~0.5–0.6) should appear.

  • Workup (Green): Cool to room temperature. The product often precipitates as a solid.

    • If solid:[7] Filter and wash with cold water (2 x 5 mL).

    • If oil: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Recrystallization from Ethanol/Water (9:1) if necessary.[8][9]

Expected Yield: 92–98% (Cream/Off-white solid).

Mechanistic Pathway (Friedländer)

Friedlander_Mechanism Start 2-Aminonicotinaldehyde + Ketone Step1 Aldol Condensation (Base-catalyzed) Start->Step1 Inter Intermediate Aldol Adduct (Beta-hydroxy ketone) Step1->Inter Step2 Imine Formation (Cyclization) Inter->Step2 Step3 Dehydration (-H2O) Step2->Step3 Product 1,8-Naphthyridine Step3->Product

Figure 2: Mechanism of the Friedländer condensation.[5] The ChOH catalyst facilitates both the initial aldol step and the final dehydration.

Module B: The 1,6-Naphthyridine Core

Methodology: Ditriflate Activation & Regioselective SNAr Target: 5,7-Difunctionalized-1,6-naphthyridines (Kinase Inhibitor Scaffolds)[10]

Principle & Causality

Synthesizing substituted 1,6-naphthyridines is historically difficult due to poor regioselectivity during pyridine ring formation. This protocol uses a "Ditriflate Strategy" .[10] We first construct a symmetric 5,7-dihydroxy-1,6-naphthyridine (as the dione tautomer) and convert it to a bis-triflate.

Crucial Insight: The C5 and C7 positions have different electrophilicities. The C5 position (para to the N1 nitrogen) is significantly more reactive toward nucleophilic aromatic substitution (SNAr) than C7. This allows for sequential, one-pot functionalization.[10]

Protocol: Sequential Functionalization

Phase 1: Synthesis of the Bis-Triflate Intermediate

  • Precursor: Start with 1,6-naphthyridine-5,7(6H,8H)-dione (commercially available or synthesized from pyridine-3,5-dicarbonitrile).

  • Triflation: Suspend the dione (1.0 mmol) in dry DCM (10 mL) at 0 °C. Add Pyridine (4.0 equiv) followed by Triflic Anhydride (Tf

    
    O)  (2.5 equiv) dropwise.
    
  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Quench with cold sat. NaHCO

    
    . Extract with DCM. Flash chromatography (rapid, neutral silica) yields the 1,6-naphthyridine-5,7-diyl bis(trifluoromethanesulfonate) .
    
    • Stability Note: Store at -20 °C under argon. Use within 48 hours for best results.

Phase 2: Regioselective SNAr (The "Library Builder")

  • C5 Substitution (Room Temp): Dissolve the bis-triflate (1.0 equiv) in THF. Add Amine A (e.g., Morpholine, 1.05 equiv) and DIPEA (1.2 equiv). Stir at 25 °C for 1 hour.

    • Mechanism:[6][7][8][9][11] Exclusive attack at C5 occurs due to electronic activation by N1.

  • C7 Substitution (Heat or Catalysis):

    • Option A (SNAr): Add Amine B (excess) and heat to 80 °C (sealed tube).

    • Option B (Suzuki): Add Boronic Acid (1.5 equiv), Pd(PPh

      
      )
      
      
      
      (5 mol%), and Na
      
      
      CO
      
      
      (2M aq). Heat to 90 °C.
Workflow Diagram

Ditriflate_Flow Dione 5,7-Dione Core BisTf 5,7-Bis-Triflate (Electrophilic Scaffold) Dione->BisTf Activation Tf2O Tf2O / Pyridine Mono 5-Substituted-7-Triflate (Regioselective) BisTf->Mono SNAr (Fast) Nu1 Nucleophile 1 (25 °C) Final 5,7-Disubstituted 1,6-Naphthyridine Mono->Final SNAr (Slow) or Coupling Nu2 Nucleophile 2 / Pd (80 °C)

Figure 3: Sequential functionalization of 1,6-naphthyridines via the bis-triflate intermediate.

Critical Process Parameters (Troubleshooting)

Parameter1,8-Naphthyridine (Friedländer)1,6-Naphthyridine (Ditriflate)
Solvent Choice Water is superior to EtOH. Hydrophobic effect accelerates the reaction.DCM for triflation (anhydrous). THF/Dioxane for SNAr.
Temperature 50–60 °C. >80 °C causes polymerization of the aldehyde.Triflation at 0 °C is critical to prevent N-triflation side products.
Stoichiometry Excess ketone (3 equiv) drives equilibrium.Strict 1.05 equiv of Nu1 is required to prevent double substitution.
Purification Product often precipitates (filtration sufficient).Bis-triflate is silica-sensitive; use neutralized silica (1% Et3N).

References

  • Green Friedländer Synthesis

    • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
    • Source: ACS/NIH.

  • 1,6-Naphthyridine Functionalization

    • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditrifl
    • Source: Journal of Organic Chemistry (2024).

  • Biological Activity Review

    • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.[12]

    • Source: PubMed/NIH.

  • Scaffold Comparison

    • A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.
    • Source: BenchChem Application Notes.[9]

Sources

Application

Application Note: Selective Dechlorination of 1,5-Naphthyridine Derivatives

This Application Note is designed for researchers and medicinal chemists requiring precise protocols for the selective dechlorination of 1,5-naphthyridine scaffolds. Introduction & Strategic Importance The 1,5-naphthyrid...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring precise protocols for the selective dechlorination of 1,5-naphthyridine scaffolds.

Introduction & Strategic Importance

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., TGF-β type I receptor inhibitors) and anti-infectives. Synthetic routes to these derivatives often employ chlorinated intermediates (e.g., 2,6-dichloro-1,5-naphthyridine) to facilitate regioselective functionalization.

However, removing a residual chlorine atom after a cross-coupling event—or selectively removing one chlorine in a polychlorinated precursor—presents a specific challenge. The 1,5-naphthyridine system is electron-deficient and possesses two nitrogen atoms capable of strongly coordinating to transition metal catalysts, potentially leading to catalyst poisoning or incomplete conversion.

This guide details three field-proven protocols to address these challenges, prioritizing selectivity, yield, and reproducibility.

Mechanistic Insight & Catalyst Selection

Successful dechlorination relies on the interplay between the oxidative addition rate of the C-Cl bond and the catalyst's susceptibility to nitrogen poisoning.

The Coordination Challenge

Unlike simple aryl chlorides, 1,5-naphthyridine acts as a ligand. In neutral media, the naphthyridine nitrogens can displace phosphine ligands or block active sites on heterogeneous surfaces (Pd/C).

  • Solution: Conduct reactions in acidic media (e.g., acetic acid) or use ammonium formate, which releases NH3 and HCOOH, creating a transient buffer that keeps the ring nitrogens protonated or the catalyst surface active.

Mechanism of Pd-Catalyzed Hydrodechlorination

The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical step for selectivity is often the Reductive Elimination vs. β-Hydride Elimination (if alkyl groups are present) or competitive oxidative addition at other sites.

DechlorinationMechanism Substrate Chloro-1,5-naphthyridine OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Substrate->OxAdd + Pd(0) Poison Catalyst Poisoning (N-Pd coordination) Substrate->Poison Neutral pH Pd0 Pd(0) Species Pd0->OxAdd Catalyst LigandExchange Ligand Exchange (H- Source) OxAdd->LigandExchange + H2 / Formate RedElim Reductive Elimination LigandExchange->RedElim Ar-Pd(II)-H RedElim->Pd0 Regeneration Product Dechlorinated Naphthyridine RedElim->Product

Figure 1: Catalytic cycle for hydrodechlorination. Note the competitive poisoning pathway (red) which must be suppressed by protonation or steric bulk.

Reagent Selection Guide

Reagent SystemSelectivityReactivityComments
Pd/C + H₂ (1 atm) LowHighStandard method. Risks over-reduction of the ring or removal of other halogens (Br, I).
Pd/C + Ammonium Formate HighModerateRecommended. "Transfer Hydrogenation." Kinetic control allows selective mono-dechlorination.
Pd(OAc)₂ + SPhos + HSiEt₃ Very HighHighHomogeneous system. Excellent for sterically crowded substrates or when heterogeneous catalysts fail.
Raney Nickel ModerateVery HighAggressive. Good for bulk removal but difficult to control regioselectivity.

Detailed Experimental Protocols

Protocol A: Selective Transfer Hydrogenation (The "Gold Standard")

Application: Selective removal of one chlorine atom or dechlorination in the presence of sensitive groups (e.g., nitriles, esters). Mechanism: Pd-catalyzed transfer of hydride from formate.

Materials:

  • Substrate: Chloro-1,5-naphthyridine derivative (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet) (10 wt% loading relative to substrate)

  • Reagent: Ammonium Formate (3.0 - 5.0 equiv)

  • Solvent: Methanol (anhydrous not required, but degassed preferred)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Methanol (0.1 M concentration).

  • Inertion: Purge the solution with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (crucial to prevent Pd deactivation).

  • Addition: Add 10% Pd/C carefully. Safety Note: Pd/C can ignite methanol vapors if dry; keep wet.

  • Activation: Add Ammonium Formate in one portion.

  • Reaction: Heat the mixture to reflux (approx. 65°C). Evolution of gas (CO₂/NH₃) will be observed.

  • Monitoring: Monitor via LC-MS every 30 minutes.

    • Expert Tip: If the reaction stalls, add 10% vol. Acetic Acid. This protonates the naphthyridine nitrogens, preventing catalyst binding.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate. Partition between EtOAc and sat. NaHCO₃ (to neutralize residual formic acid). Dry organic layer over Na₂SO₄ and concentrate.

Protocol B: Homogeneous Catalytic Dechlorination (For Difficult Substrates)

Application: Used when the substrate is insoluble in MeOH or when Pd/C is poisoned by the substrate.

Materials:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos or dppf (10 mol%) — Bidentate ligands prevent formation of inactive Pd-bis(naphthyridine) complexes.

  • Base: Triethylamine (2.0 equiv)

  • Reductant: Formic Acid (2.0 equiv) or H₂ balloon.

  • Solvent: DMF or Dioxane.

Step-by-Step:

  • Complex Formation: In a vial, mix Pd(OAc)₂ and the phosphine ligand in the solvent. Stir for 15 mins under Argon to generate the active catalyst.

  • Substrate Addition: Add the 1,5-naphthyridine substrate and Triethylamine.

  • Reduction: Introduce Formic acid (dropwise) or attach a H₂ balloon.

  • Heating: Heat to 80°C. The bidentate phosphine ligand protects the Pd center from being sequestered by the naphthyridine nitrogens.

  • Workup: Dilute with water, extract into DCM. Wash with LiCl solution (if DMF used) to remove solvent.

Troubleshooting & Optimization (Expert Tips)

Decision Tree for Reaction Optimization

OptimizationTree Start Start: Standard Protocol A (Pd/C + NH4HCO2) Check1 Is conversion < 50%? Start->Check1 Check2 Is selectivity poor? (Over-reduction?) Check1->Check2 No (Good Conversion) Action1 Add 10% Acetic Acid (Protonate N) Check1->Action1 Yes (Catalyst Poisoning) Action3 Lower Temp to 40°C Reduce Formate Equivs Check2->Action3 Yes Action2 Switch to Homogeneous Pd(OAc)2 + Xantphos Action1->Action2 Still Fails?

Figure 2: Workflow for troubleshooting incomplete conversion or poor selectivity.

Common Issues:
  • Stalled Reaction: The N-1 or N-5 nitrogen is coordinating to Pd. Fix: Add 1-2 equivalents of TFA or AcOH to the reaction mixture.

  • Over-reduction (Ring Hydrogenation): The 1,5-naphthyridine ring is susceptible to partial reduction (tetrahydro-1,5-naphthyridine) under high H₂ pressure. Fix: Avoid H₂ gas; use Transfer Hydrogenation (Protocol A) which is kinetically much slower for ring reduction than C-Cl hydrogenolysis.

  • Regioselectivity (2,6-dichloro): In 2,6-dichloro-1,5-naphthyridine, both positions are electronically equivalent. To remove only one:

    • Stop the reaction at 50-60% conversion and recycle starting material.

    • Use a bulky ligand (Protocol B) to differentiate based on subtle steric environment if other substituents are present.

References

  • Interactions of 1,5-naphthyridine with Pd(II)

    • Title: Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution.

    • Source: PMC / NIH
    • URL: [Link]

  • General Heterocyclic Dechlorination:Foundational work on Pd-catalyzed reductive dechlorin

    • Title: Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium C
    • Source: ResearchG
    • URL: [Link]

  • Transfer Hydrogenation Protocols:Methodology for using ammonium form

    • Title: Rapid and Selective Catalytic Hydrogenation of Arom
    • Source: Organic Syntheses (General Reference for Protocol A)
    • URL: [Link]

  • 1,5-Naphthyridine Reactivity Review:Comprehensive review of synthesis and reactivity.

    • Title: Synthetic Strategies, Reactivity and Applic
    • Source: MDPI Molecules
    • URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SNAr Reactions with 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine

Case ID: SNAR-NAPH-8CL-CF3 Status: Active Support Level: Tier 3 (Senior Application Scientist) Audience: Medicinal Chemists, Process Chemists Executive Summary: The Substrate Profile Welcome to the technical guide for fu...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SNAR-NAPH-8CL-CF3 Status: Active Support Level: Tier 3 (Senior Application Scientist) Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Substrate Profile

Welcome to the technical guide for functionalizing 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine . This scaffold presents a unique reactivity profile governed by the interplay between the electron-deficient 1,5-naphthyridine core and the strongly electron-withdrawing trifluoromethyl (


) group.
Reactivity Analysis
  • Activation: The chlorine at position 8 is gamma to the N5 nitrogen. While less activated than an alpha-halo position (C2/C6), the 1,5-naphthyridine ring is inherently electron-deficient (

    
    -deficient). The 
    
    
    
    group at position 3 exerts a strong long-range inductive effect (
    
    
    ), significantly lowering the LUMO energy of the entire system and activating the distal C8 position toward Nucleophilic Aromatic Substitution (SNAr).
  • Primary Failure Mode: The high electrophilicity makes the C8 position susceptible to attack by hard nucleophiles , including water. Hydrolysis to the lactam (8-hydroxy/8-oxo species) is the most common cause of yield loss.

Troubleshooting Guide (Q&A)

Module A: Reaction Stalled or Low Conversion

Q: My reaction stalls at ~60% conversion despite heating at 80°C in DMF. Adding more nucleophile doesn't help. What is happening?

A: You are likely facing product inhibition or solvent-mediated deactivation .

  • The "Naked" Nucleophile Effect: In SNAr, the rate-determining step is often the attack of the nucleophile. If you are using a hydrogen-bond donating solvent (like alcohols) or a "wet" polar aprotic solvent, the nucleophile is heavily solvated and sluggish.

    • Solution: Switch to DMSO or NMP (N-methyl-2-pyrrolidone). These dipolar aprotic solvents solvate the cation (e.g.,

      
       or protonated base) but leave the anionic or neutral nucleophile "naked" and highly reactive.
      
  • Temperature Threshold: The gamma-chloro position often requires higher activation energy than alpha-chloro analogs.

    • Solution: Increase temperature to 100–120°C . DMF decomposes at these temperatures (releasing dimethylamine, which is a nucleophile!). Switch to DMAc (Dimethylacetamide) or NMP for high-temperature stability.

Module B: Impurity Profile (The "Hydroxyl" Spike)

Q: LC-MS shows a major impurity with a mass of [M-Cl+OH]. Is this the N-oxide?

A: It is almost certainly the hydrolysis product (8-hydroxy-3-(trifluoromethyl)-1,5-naphthyridine), which tautomerizes to the thermodynamically stable naphthyridinone (lactam) .

  • Root Cause: The 8-position is so electron-deficient that trace water in the solvent or base competes effectively with your nucleophile.

  • Corrective Actions:

    • Drying Protocol: Use anhydrous solvents packed under argon. Dry hygroscopic bases (like

      
       or 
      
      
      
      ) in a vacuum oven at 120°C for 24 hours before use.
    • Base Switch: If using hydroxide or alkoxide bases, stop. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic bases like anhydrous

      
       .
      
    • Scavengers: Add 3Å molecular sieves to the reaction vessel.

Module C: Workup & Isolation

Q: The product is stuck in the aqueous layer during extraction, or I have a persistent emulsion.

A: The 1,5-naphthyridine nitrogens are basic. Depending on the pH, your product might be protonated and water-soluble.

  • Isoelectric Handling:

    • The

      
       group lowers the pKa of the ring nitrogens, but they can still protonate under acidic conditions.
      
    • Protocol: Adjust the aqueous layer to pH 8–9 (using saturated

      
      ) before extraction. Do not go too basic (pH > 12) if your nucleophile has acidic protons (e.g., phenols, sulfonamides), or you will form a water-soluble salt.
      
  • Solvent Choice: Avoid Diethyl Ether. Use DCM (Dichloromethane) or 2-MeTHF for better solubility of fluorinated heterocycles.

Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways for optimizing this specific transformation.

SNAr_Optimization Start Start: 8-Cl-3-CF3-1,5-Naphthyridine Nuc_Type Identify Nucleophile Type Start->Nuc_Type Amine Amine (Primary/Secondary) Nuc_Type->Amine Phenol Phenol / Thiol Nuc_Type->Phenol Cond_Amine Cond: DIPEA (2 eq), DMSO, 100°C Amine->Cond_Amine Cond_Phenol Cond: Cs2CO3 (1.5 eq), NMP, 90°C Phenol->Cond_Phenol Check_Conv Check Conversion (LCMS) Cond_Amine->Check_Conv Cond_Phenol->Check_Conv Issue_Hyd Issue: Hydrolysis (M-Cl+OH) Check_Conv->Issue_Hyd OH Impurity Issue_Stall Issue: Stalled Reaction Check_Conv->Issue_Stall <50% Conv Success Success: Isolated Product Check_Conv->Success >95% Conv Fix_Hyd Fix: Dry Solvents, Mol. Sieves, Switch to Anhydrous K3PO4 Issue_Hyd->Fix_Hyd Fix_Stall Fix: Increase Temp to 120°C, Switch Solvent to NMP Issue_Stall->Fix_Stall Fix_Hyd->Check_Conv Fix_Stall->Check_Conv

Caption: Decision tree for optimizing SNAr conditions based on nucleophile type and observed failure modes.

Optimized Experimental Protocols

Method A: Amination (General Purpose)

Best for primary and secondary amines.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Substrate : 1.2 eq AmineSlight excess of amine drives kinetics without complicating workup.
Base DIPEA (2.0–3.0 eq)Acts as a proton sponge. Non-nucleophilic to prevent byproduct formation.
Solvent DMSO or NMP [0.2 M]High dielectric constant stabilizes the transition state (Meisenheimer complex).
Temperature 90–110 °C Gamma-chloro displacement has a higher activation barrier than alpha-chloro.
Time 2–6 HoursMonitor by UPLC/LCMS.

Step-by-Step:

  • Charge 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine (1.0 eq) into a vial equipped with a magnetic stir bar.

  • Add anhydrous DMSO (concentration ~0.2 M).

  • Add DIPEA (2.5 eq) followed by the Amine (1.2 eq).

  • Seal and heat to 100 °C .

  • QC Check: At 2 hours, check LCMS.

    • If SM remains: Increase temp to 120 °C.

    • If Hydrolysis observed: Add 3Å molecular sieves.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2) and Brine (x1). Dry over 
    
    
    
    .
Method B: Etherification (Phenols/Alcohols)

Best for C-O bond formation.

ParameterSpecificationRationale
Base

(1.5 eq)
"Cesium Effect": Higher solubility in organic solvents and weaker ion pairing with phenoxide enhances nucleophilicity.
Solvent NMP (Anhydrous)Superior thermal stability over DMF; prevents dimethylamine impurity formation.
Temperature 80–100 °C Phenoxides are better nucleophiles than neutral amines; slightly lower temp often suffices.

References

  • Reactivity of Naphthyridines: Litvinov, V. P. "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 2004.

  • SNAr Mechanism & Solvent Effects: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.

  • The "Cesium Effect" in Organic Synthesis: Flessner, T. et al. "Cesium Carbonate: A Powerful Base for Organic Synthesis." European Journal of Organic Chemistry, 2004.

  • Synthesis of 8-substituted-1,5-naphthyridines: "Substituted 1,5-naphthyridine derivatives and their use as kinase inhibitors." Patent WO2012045758.

Optimization

Technical Support Center: Strategies for Enhancing the Solubility of Trifluoromethyl-Naphthyridine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-naphthyridine compounds. This guide is designed to provide practical, in-depth solution...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-naphthyridine compounds. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered with this important class of molecules. By understanding the underlying physicochemical principles, you can rationally design experiments to overcome solubility hurdles and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of trifluoromethyl-naphthyridine compounds.

Q1: Why do my trifluoromethyl-naphthyridine compounds often exhibit poor aqueous solubility?

A1: The limited aqueous solubility of these compounds typically arises from a combination of two key structural features:

  • The Trifluoromethyl (-CF3) Group: This group is highly lipophilic (fat-loving) and electron-withdrawing.[1][2] Its presence significantly increases the molecule's overall lipophilicity, making it less favorable to dissolve in water, a polar solvent.[3][4] The strong carbon-fluorine bonds also contribute to a stable crystal lattice, which requires more energy to break down during dissolution.[1]

  • The Naphthyridine Core: This is a planar, aromatic heterocyclic system. Large, flat aromatic structures tend to stack efficiently in a solid state, leading to high crystal lattice energy and, consequently, low solubility.

While the nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors and can be protonated, the strong lipophilic character of the trifluoromethyl group often dominates, leading to overall poor aqueous solubility.[5]

Q2: What is the first and most straightforward strategy I should try to improve the solubility of my trifluoromethyl-naphthyridine compound?

A2: Given that the naphthyridine core contains basic nitrogen atoms, the most direct approach is pH adjustment .[][7] By lowering the pH of the aqueous medium with a suitable acid, you can protonate the nitrogen atoms. This ionization introduces a positive charge, which dramatically increases the molecule's polarity and its favorable interactions with water molecules, thereby enhancing solubility.[8] A preliminary pH-solubility profile is a crucial first experiment.[9]

Q3: My compound is still not soluble enough even after pH adjustment. What should I consider next?

A3: If pH modification is insufficient, the next logical step is to explore co-solvent systems . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[10][11] Common choices for early-stage research include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[12] A systematic screening of different co-solvents and their concentrations is recommended.

Q4: When should I consider more advanced techniques like amorphous solid dispersions or particle size reduction?

A4: These more complex strategies are typically employed when simpler methods like pH adjustment and co-solvency fail to achieve the desired concentration, or for later-stage development (e.g., formulation for in vivo studies).

  • Particle Size Reduction (Micronization/Nanonization): This is suitable for compounds whose dissolution rate is the limiting factor (dissolution rate-limited absorption).[13][14] By reducing the particle size, you increase the surface area available for dissolution.[15][16]

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique for compounds with very high crystal lattice energy.[17][18] By converting the crystalline solid into a high-energy amorphous state, you can achieve a much higher apparent solubility.[19][20] This is particularly useful when the solubility limit itself, not just the rate, is the primary barrier.

Part 2: Troubleshooting Guides

This section provides systematic approaches to common experimental problems.

Issue 1: Compound Crashes Out of Solution Upon Dilution

You've successfully dissolved your trifluoromethyl-naphthyridine compound in an organic solvent like DMSO to make a stock solution. However, when you dilute this stock into an aqueous buffer for your assay, a precipitate immediately forms.

This is a classic "solvent-shift" precipitation problem. The compound is soluble in the high-concentration organic solvent but is not soluble at the target concentration in the final aqueous medium. The abrupt change in solvent polarity upon dilution causes the compound to fall out of solution.[21]

start Precipitation upon dilution of DMSO stock step1 Decrease final compound concentration start->step1 Is lower concentration acceptable? step2 Optimize co-solvent system step1->step2 No end Compound remains in solution step1->end Yes step3 Adjust buffer pH step2->step3 Still precipitates step2->end Success step4 Use solubility enhancers step3->step4 Still precipitates step3->end Success step4->end Success

Caption: Workflow for troubleshooting precipitation upon dilution.

  • Reduce Final DMSO Concentration: A high final concentration of DMSO can still create a localized solvent environment that is different from the bulk aqueous buffer. Aim for the lowest possible final DMSO concentration, ideally ≤ 0.5%, that your cells or assay can tolerate.[21]

  • Lower the pH of the Aqueous Buffer: As trifluoromethyl-naphthyridines are basic, pre-adjusting your aqueous buffer to a lower pH (e.g., pH 5-6) can significantly increase the compound's solubility limit in the final solution.[7]

  • Incorporate a Co-solvent in the Final Buffer: Instead of relying solely on the DMSO from the stock, add a small percentage of a co-solvent like ethanol or PEG 400 to the aqueous buffer before adding your compound stock. This can ease the solvent shift.[22]

  • Use Solubility Enhancers: Consider adding cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HPβCD), to your aqueous buffer. These molecules have a hydrophobic core that can encapsulate your compound, while their hydrophilic exterior keeps the entire complex dissolved.[13][21]

Issue 2: Inconsistent Solubility Results Between Batches

You've established a protocol to dissolve your compound, but a new batch from your chemistry team shows significantly different solubility, leading to inconsistent assay results.

Inconsistent solubility between batches often points to differences in the solid-state properties of the material. Potential causes include:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, different solubility.

  • Presence of Amorphous Content: One batch might have a higher amorphous content, leading to temporarily higher (but potentially less stable) solubility.

  • Impurities: Different impurity profiles can affect crystal packing and solubility.

start Inconsistent solubility between batches step1 Perform Solid-State Characterization (XRPD, DSC, TGA) start->step1 step2 Analyze XRPD Data step1->step2 Identify solid form step3 Analyze DSC/TGA Data step1->step3 Assess thermal properties step4 Standardize Crystallization Protocol step2->step4 Different polymorphs detected step3->step4 Different thermal events observed end Consistent solubility achieved step4->end

Caption: Workflow for addressing batch-to-batch solubility variation.

  • Solid-State Analysis: Characterize each batch using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

    • XRPD will reveal if the batches are in the same crystalline form. Different peak patterns indicate different polymorphs.

    • DSC can identify different melting points or the presence of amorphous content (seen as a glass transition).

  • Standardize the Final Isolation/Crystallization Step: Work with your synthesis chemists to ensure the final purification and crystallization step is identical for all batches to produce a consistent solid form.

  • Implement a Re-slurry Step: Before use, you can create a slurry of the new batch in a specific solvent system (e.g., acetonitrile/water) for 24-48 hours. This process often converts any metastable forms into the most stable, and thus most consistent, polymorph.

Part 3: Experimental Protocols & Data

Protocol 1: pH-Dependent Solubility Screening

This protocol provides a method to quickly assess how pH affects the solubility of your trifluoromethyl-naphthyridine compound.

Methodology:

  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Add Excess Compound: Add an excess amount of your solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantify: Carefully take an aliquot of the clear supernatant, dilute it in a suitable solvent (e.g., methanol or acetonitrile), and measure the concentration using a calibrated HPLC-UV or LC-MS method.

  • Plot Data: Plot solubility (e.g., in µg/mL or µM) versus pH.

Expected Outcome: For a basic trifluoromethyl-naphthyridine, you should observe a significant increase in solubility as the pH decreases.

pHSolubility of Compound X (µg/mL)
2.0150.5
4.085.2
6.010.1
7.4< 1.0
9.0< 1.0

Table 1: Example pH-solubility data for a hypothetical basic trifluoromethyl-naphthyridine compound.

Protocol 2: Co-solvent Solubility Screening

This protocol helps identify an effective co-solvent system.

Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing percentages (e.g., 10%, 20%, 30%, 40% v/v) of different co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol). Use a consistent buffer, such as PBS pH 7.4.

  • Equilibrate and Quantify: Follow steps 2-5 from the pH-dependent solubility protocol for each co-solvent mixture.

  • Plot Data: Plot solubility versus the percentage of co-solvent for each system.

Expected Outcome: Solubility should increase as the percentage of the organic co-solvent increases.

Co-solvent System (in PBS pH 7.4)Solubility of Compound Y (µg/mL)
0% (Control)0.8
20% Ethanol15.3
40% Ethanol55.7
20% PEG 40025.1
40% PEG 40098.4

Table 2: Example co-solvent solubility data for a hypothetical trifluoromethyl-naphthyridine compound.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a simple lab-scale method to see if cyclodextrins can improve the solubility of your compound.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) at a known concentration (e.g., 10% w/v in water or buffer).

  • Add Compound: Add an excess amount of your solid trifluoromethyl-naphthyridine compound to the HPβCD solution.

  • Equilibrate: Agitate the mixture at a constant temperature for 24-48 hours.

  • Separate and Quantify: Follow steps 4-5 from the pH-dependent solubility protocol.

  • Compare: Compare the solubility in the HPβCD solution to the solubility in the buffer alone to determine the fold-increase. The formation of inclusion complexes can significantly enhance solubility.[23][24]

By systematically applying these principles and protocols, you can effectively diagnose and solve the solubility challenges associated with trifluoromethyl-naphthyridine compounds, enabling more reliable and reproducible experimental results.

References

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (2026, February 12). Synthose.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review.
  • Parmar, K., et al. (n.d.).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.
  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. (2025, September 17). PMC.
  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. (2006, April 18).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • How to improve topical formulations of poorly-water soluble APIs. (2022, April 26). Pharma Excipients.
  • Loh, Z. H., Samanta, A. K., & Heng, P. W. S. (2015). Overview of milling techniques for improving the solubility of poorly water-soluble drugs.
  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. (2025, November 28). Scifiniti.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Applications of CD Inclusion Complexes. (n.d.). Cyclodextrin / Alfa Chemistry.
  • pH Adjustment and Co-Solvent Optimiz
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). PMC.
  • Polyaromatic Hydrocarbon Inclusion Complexes with 2-Hydroxylpropyl-β/γ-Cyclodextrin: Molecular Dynamic Simulation and Spectroscopic Studies. (2024, May 28). MDPI.
  • Micronization Technique for Solubility Enhancement. (2023, October 10). IJCRT.org.
  • Vishal G, Rajesh A, Sokindra K. (2023, October 2). Micronization Technique for Solubility Enhancement. Juniper Publishers.
  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and arom
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.).
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Franceschini, S. Z., et al. (2023, July 1). Trifluoromethyl-substituted 2,8-diaryl-imidazo[1,2-a][24][25]naphthyridines: Synthesis, remarkable optical emission, and redox and thermal properties. ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).
  • AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharmaceutical Solutions.
  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. (2011, January 1). American Pharmaceutical Review.
  • Highly selective binding of naphthyridine with a trifluoromethyl group to cytosine opposite an abasic site in DNA duplexes. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Journal of Drug Delivery and Therapeutics.
  • AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. (2024, June 2).
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.).
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (2017, March 10). International Journal of Pharmaceutical Sciences and Research.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
  • Pharmaceutical compositions of amorphous solid dispersions and methods of preperation thereof. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds.
  • Assay Troubleshooting. (n.d.). MB - About.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 17). Scilit.
  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2026, February 4). Illumina.
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025, September 30). PMC.
  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (2020, September 27). PMC - NIH.
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting

Optimizing reaction temperature for 8-chloro displacement in heterocycles

Topic: Optimizing Reaction Temperature & Conditions for 8-Chloro Displacement Ticket ID: #T-8CL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The dis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature & Conditions for 8-Chloro Displacement Ticket ID: #T-8CL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The displacement of an 8-chloro substituent on bicyclic heterocycles (e.g., quinolines, quinazolines, purines) is kinetically distinct from the more reactive 2-, 4-, or 6-positions. The 8-position often suffers from peri-interaction steric hindrance (repulsion from the H-1 or N-1) and electronic deactivation (lack of direct conjugation with the activating ring nitrogen in certain tautomers).

This guide addresses the "Temperature Paradox" often faced in these reactions: Low temperatures yield no conversion due to the high energy barrier, while high temperatures lead to polymerization or decomposition before the 8-Cl is displaced.

Module 1: The Thermodynamics & Kinetics (The "Why")

To optimize temperature, you must first diagnose the barrier. The 8-position is rarely under simple kinetic control; it requires overcoming a significant activation energy (


).
Reactivity Hierarchy & Thermal Requirements
  • Zone 1 (Room Temp - 60°C): Highly activated positions (e.g., 4-Cl-quinoline, 6-Cl-purine).

  • Zone 2 (80°C - 120°C): Moderately deactivated positions requiring catalysis or strong nucleophiles.

  • Zone 3 (140°C - 220°C): 8-Chloro positions in neutral

    
     conditions (High risk of tar formation).
    
Visualizing the Energy Landscape

The following diagram illustrates why standard heating often fails for 8-chloro substrates compared to their 4-chloro isomers.

ReactionEnergyProfile Start Starting Material (8-Cl Heterocycle) TS_Uncat TS (Uncatalyzed SNAr) High Energy Barrier (>160°C required) Start->TS_Uncat High Heat TS_Cat TS (Pd-Catalyzed) Lower Energy Barrier (80-100°C) Start->TS_Cat Pd(0)/Ligand Product Product (8-Substituted) TS_Uncat->Product Decomp Decomposition (Tar/Polymer) TS_Uncat->Decomp Thermal Degradation TS_Cat->Product

Figure 1: Energy profile comparing thermal


 (Red path) vs. Catalytic displacement (Green path). Note the high risk of decomposition when forcing the thermal path.

Module 2: Troubleshooting Guide

Use this section to diagnose specific failures in your current experiment.

Scenario A: "I see starting material and black tar, but no product."
  • Diagnosis: You are operating in the "Thermal Death Zone." You have exceeded the decomposition temperature of the heterocycle or solvent before reaching the activation energy for

    
     at the 8-position.
    
  • The Fix:

    • Switch Mechanism: Move from

      
       to Buchwald-Hartwig Amination . The 8-position is electronically more similar to an aryl chloride than an activated heteroaryl chloride.
      
    • Solvent Switch: If you must use

      
      , switch from DMSO (decomposes >140°C with some nucleophiles) to NMP  or Sulfolane , which are thermally stable up to 200°C.
      
Scenario B: "The 4-Cl reacted, but the 8-Cl is untouched."
  • Diagnosis: Regioselectivity. The 4-position is electronically activated (para to N). The 8-position is not.

  • The Fix:

    • Sequential Displacement: Exploit this. React the 4-position at 0°C–RT. Isolate. Then subject the clean mono-substituted product to forcing conditions (Microwave, 180°C) or Pd-catalysis for the 8-position.

    • Do NOT attempt to displace both simultaneously in one pot without a significant temperature ramp.

Scenario C: "Reaction stalls at 50% conversion."
  • Diagnosis: Product Inhibition or Protonation . The displaced chloride ion (HCl byproduct) may be protonating the ring nitrogen, deactivating it further, or the amine nucleophile is being consumed by the acid.

  • The Fix:

    • Add a non-nucleophilic base (e.g., DIPEA or

      
      ) in excess (3.0 equiv).
      
    • Increase temperature by 20°C increments. 8-chloro displacements often have a sharp "on/off" temperature threshold.

Module 3: Optimized Protocols

Protocol 1: High-Temperature Microwave (Forcing Conditions)

Best for: Robust substrates where metal catalysis is to be avoided.

  • Vessel: 10 mL Microwave vial (Quartz preferred for >200°C).

  • Solvent: NMP (N-Methyl-2-pyrrolidone). Avoid DMF (decomposes).

  • Concentration: High (0.5 M to 1.0 M). High concentration favors bimolecular kinetics.

  • Base: DIPEA (3.0 equiv).

  • Temperature Ramp:

    • Step 1: 160°C for 10 min. (Check LCMS).

    • Step 2: 200°C for 20 min.

    • Step 3: 220°C for 30 min.

  • Workup: Pour into brine. Extract with EtOAc. NMP is hard to remove; wash organic layer 3x with water.

Protocol 2: Buchwald-Hartwig Cross-Coupling (Catalytic Solution)

Best for: 8-Chloroquinolines, 8-Chloropurines, and temperature-sensitive substrates.

  • Catalyst:

    
     (2 mol%) or BrettPhos Pd G4.
    
  • Ligand: BrettPhos or RuPhos (Critical for hindered chlorides).

  • Base:

    
     (Sodium tert-butoxide) - 1.5 equiv.
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Temperature: 100°C (Oil bath).

  • Time: 4–12 hours.

  • Note: The catalyst lowers the activation energy, allowing the reaction to proceed below the decomposition threshold of the substrate.

Module 4: Decision Logic (Workflow)

Follow this logic gate to select the correct temperature and method for your specific heterocycle.

DecisionTree Start Start: 8-Chloro Displacement CheckPos Is the 8-Pos Activated? (e.g., N at pos 7 or 9?) Start->CheckPos Activated Yes (e.g., Purine, Pteridine) CheckPos->Activated Yes Deactivated No (e.g., Quinoline, Quinazoline) CheckPos->Deactivated No SNAr_Std Standard SNAr Temp: 80-120°C Solvent: DMSO/DMF Activated->SNAr_Std CheckNu Nucleophile Type? Deactivated->CheckNu Amine Amine (Primary/Secondary) CheckNu->Amine Oxygen Alkoxide/Phenoxide CheckNu->Oxygen Buchwald Method A: Buchwald-Hartwig Temp: 90-110°C Ligand: BrettPhos/RuPhos Amine->Buchwald Microwave Method B: Microwave SNAr Temp: 180-220°C Solvent: NMP Oxygen->Microwave

Figure 2: Decision matrix for selecting reaction conditions based on substrate electronics and nucleophile type.

Module 5: Comparison Data

Table 1: Thermal Reactivity of Chloro-Heterocycles (


 with Morpholine) 
SubstrateReactive PositionTemp Required (

)
Yield (Uncatalyzed)Recommended Method
4-Chloroquinoline C-425°C - 60°C>90%Standard

2-Chloroquinoline C-2100°C - 140°C60-80%High Temp

8-Chloroquinoline C-8>180°C <20% (Decomp)Pd-Catalysis
6-Chloropurine C-625°C - 50°C>95%Standard

8-Chloropurine C-8120°C - 160°C40-60%Microwave / Ring Closure

FAQ: Frequently Asked Questions

Q: Can I use ultrasound (sonication) to lower the temperature? A: Generally, no. Ultrasound aids in mass transfer (breaking up solids), but 8-chloro displacement is usually limited by the intrinsic electronic barrier, not solubility. You need thermal energy or catalysis to break the bond.

Q: Why does my 8-chloroquinoline reaction turn solid black? A: This is characteristic of quinoline polymerization. At temperatures >160°C, the nitrogen lone pair can attack other rings. Solution: Dilute the reaction or switch to Pd-catalysis at 100°C.

Q: I cannot use Palladium (metal limits). What is my alternative? A: If you are restricted from using Pd, consider Flow Chemistry . Running the reaction in a flow reactor allows you to superheat the solvent (e.g., Ethanol at 220°C) at high pressure (100 bar) with a residence time of only 5-10 minutes. This "flash heating" often outpaces the decomposition pathways [1].

References

  • Bogdan, A. R., et al. (2016). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate.

  • BenchChem Application Notes. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.

  • Baran Lab. (2025). Haloselectivity of Heterocycles.

  • MDPI. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines.

  • RSC Publishing. (2022).

    
    ). 
    
Optimization

Technical Guide: Stability of Trifluoromethyl Groups Under Basic Hydrolysis

The following technical guide addresses the stability of the trifluoromethyl ( ) group under basic hydrolysis conditions. It is designed for researchers and process chemists encountering unexpected defluorination or deco...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability of the trifluoromethyl (


) group under basic hydrolysis conditions. It is designed for researchers and process chemists encountering unexpected defluorination or decomposition.


 Instability in Basic Media
Author:  Senior Application Scientist Team

Executive Summary: The "Inert" Myth

The trifluoromethyl group is often selected in drug design for its metabolic robustness and lipophilicity. However, the assumption that


 is chemically inert under all conditions is a dangerous oversimplification.

Under basic hydrolysis conditions , the stability of the


 group is strictly context-dependent. While unactivated alkyl-

and neutral aryl-

groups are generally stable, specific structural motifs trigger rapid, catastrophic defluorination. This guide categorizes these high-risk motifs and provides protocols to diagnose and mitigate instability.

Risk Assessment: Is Your at Risk?

Before proceeding with harsh basic workups or reactions, evaluate your substrate against these three high-risk categories.

Category A: The "Quinone Methide" Trap (High Risk)

Substrate Type:


 group ortho or para to an electron-donating group with an acidic proton (e.g., -OH, -NHR, -SH).
  • Mechanism: Base deprotonates the donor

    
     Electron density pushes into the ring 
    
    
    
    Fluoride is eliminated
    
    
    Formation of a reactive Quinone Methide (QM) intermediate.
  • Result: Complete hydrolysis to the corresponding carboxylic acid or polymerization.

  • Example: p-Trifluoromethylphenol converts to p-hydroxybenzoic acid.

Category B: The "Haloform" Cleavage (Medium Risk)

Substrate Type: Trifluoromethyl ketones (TFMKs) or sulfones.

  • Mechanism: Hydroxide attacks the carbonyl carbon

    
     The tetrahedral intermediate collapses 
    
    
    
    
    
    is ejected (acting as a pseudo-halide)
    
    
    
    
    decomposes to difluorocarbene (:CF
    
    
    ) and fluoride.
  • Result: Loss of the

    
     group; formation of a carboxylic acid (minus the 
    
    
    
    ).
Category C: Activated Heterocycles (Variable Risk)

Substrate Type:


 on electron-deficient heterocycles (e.g., 2- or 4-positions of pyridine, quinoline) without electron-donating substituents.
  • Mechanism: Nucleophilic attack by

    
     at the 
    
    
    
    -bearing carbon (SNAr-like) or hydration of the ring.[1]
  • Result: Hydrolysis to carboxylic acid is possible but often requires higher temperatures (

    
    C) compared to Category A.
    

Mechanistic Visualization

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the Quinone Methide pathway , the most common cause of unexpected defluorination in medicinal chemistry scaffolds.

CF3_Hydrolysis_Mechanism Start p-Trifluoromethylphenol (Stable Neutral Form) Step1 Phenolate Anion (Deprotonated) Start->Step1 + Base (OH-) Step2 Quinone Methide (Reactive Intermediate) Step1->Step2 - F- (Elimination) Fluoride F- Release Step1->Fluoride Step3 Hydrated Intermediate (Difluoro-benzyl alcohol) Step2->Step3 + H2O (Attack) End p-Hydroxybenzoic Acid (Hydrolysis Product) Step3->End - 2 HF (Fast Hydrolysis)

Figure 1: Mechanism of base-mediated defluorination in p-trifluoromethylphenol.[2] The resonance-stabilized phenolate drives the expulsion of fluoride.

Troubleshooting Guide

Issue 1: "My product disappeared during basic workup."

Diagnosis: You likely have a Category A substrate (phenol/aniline derivative). Verification: Check the aqueous layer of your workup. The hydrolysis product (carboxylic acid) will be deprotonated and water-soluble. Solution:

  • Acidify the aqueous layer to pH 3-4 and extract with EtOAc. Analyze this extract by LC-MS.

  • Switch Bases: If the reaction requires base, use a non-nucleophilic base (e.g.,

    
    ) or a weaker base that cannot fully deprotonate the phenol/aniline (depending on pKa).
    
  • Protect the Donor: Methylate or acetylate the phenol/aniline before exposing the molecule to harsh base. This shuts down the quinone methide pathway.

Issue 2: "I see a new peak at -120 ppm in 19F NMR."

Diagnosis: Free fluoride ion (


) release.
Context:  This confirms C-F bond cleavage.
Solution: 
  • If this occurs with a Trifluoromethyl Ketone : You are observing the haloform reaction. Avoid hydroxide bases (

    
    , 
    
    
    
    ,
    
    
    ). Use carbonate bases or anhydrous conditions.
  • If this occurs with a Heterocycle : Lower the temperature. 2-Trifluoromethylpyridine hydrolysis is temperature-dependent (often requiring

    
    ).[3]
    
Issue 3: "Yield is low for nucleophilic substitution on a CF3-arene."

Diagnosis: Competition between


 (desired) and Hydrolysis (undesired).
Solution: 
  • Use anhydrous solvents. Even trace water acts as a nucleophile once the

    
     activates the ring.
    
  • Use sterically hindered bases (e.g.,

    
    ) to favor deprotonation over nucleophilic attack at the 
    
    
    
    carbon.

Experimental Protocols

Protocol A: The "Base Stress Test" (Stability Validation)

Use this protocol to validate a new scaffold before scaling up.

  • Setup: Dissolve substrate (0.1 mmol) in THF (1 mL).

  • Challenge: Add 1.0 mL of 1M aqueous NaOH.

  • Incubation: Stir vigorously at Room Temperature for 2 hours.

    • Tier 2 (Harsh): If stable, heat to 60°C for 2 hours.

  • Analysis:

    • Take a 50 µL aliquot.

    • Dilute with

      
       or DMSO-
      
      
      
      .
    • Add an internal standard (e.g.,

      
      -trifluorotoluene, -63 ppm).
      
    • Run 19F NMR (unprotonated).

  • Interpretation:

    • Stable: Only starting material peak and internal standard visible.

    • Unstable: Appearance of singlet at ~ -120 ppm (Free

      
      ) or disappearance of starting material peak.
      
Protocol B: Quantitative Fluoride Analysis (ISE Method)

For precise quantification of degradation rates.

ParameterSpecification
Equipment Fluoride Ion-Selective Electrode (ISE)
Buffer TISAB II (Total Ionic Strength Adjustment Buffer)
Calibration NaF standards (1, 10, 100 ppm)
Procedure 1. Mix 5 mL reaction aliquot with 5 mL TISAB II.2. Immerse electrode and record mV reading.3. Convert to [F-] using standard curve.
Limit Detection limit is typically ~0.02 ppm

.

Frequently Asked Questions (FAQ)

Q: Can I use LiOH for hydrolysis of an ester if a CF3 group is present? A: Generally, yes, unless the


 is on a ketone (haloform risk) or ortho/para to a phenol (quinone methide risk). For simple aryl-

or alkyl-

esters, LiOH/THF/Water is standard and safe at room temperature.

Q: Why is 3-trifluoromethylphenol stable while the 2- and 4-isomers are not? A: Resonance. In the 2- and 4-isomers, the negative charge of the phenolate can be delocalized onto the carbon bearing the


 group, facilitating fluoride expulsion. In the 3-isomer (meta), this resonance pathway is geometrically impossible; the negative charge cannot reach the 

carbon.

Q: Is the CF3 group electron-withdrawing or donating during hydrolysis? A: It is strongly electron-withdrawing (


). This makes the ring more susceptible to nucleophilic attack (

) but also increases the acidity of ortho/para protons, facilitating the elimination mechanisms described above.

References

  • Jones, R. G. (1947). "The interaction of p-trifluoromethylphenol with alkali". Journal of the American Chemical Society.

  • Sakai, T. T., & Santi, D. V. (1973).[2] "Hydrolysis of 2- and 4-trifluoromethylphenols". Journal of Medicinal Chemistry.

  • Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation". Chemical Reviews.

  • Larsen, M. A., et al. (2024). "Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution". Angewandte Chemie International Edition.

  • Roberts, D. A., et al. (2020). "Organophotoredox Hydrodefluorination of Trifluoromethylarenes". Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Chloro-Trifluoromethyl-Naphthyridines: GC-MS vs. LC-MS/MS

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of chloro-trifluoromethyl-naphthyridines when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of chloro-trifluoromethyl-naphthyridines when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Understanding these fragmentation behaviors is critical for researchers, scientists, and drug development professionals involved in the structural elucidation, identification, and quantification of these and similar halogenated heterocyclic compounds.

The naphthyridine core is a significant scaffold in medicinal chemistry, and the addition of chloro and trifluoromethyl substituents dramatically influences the molecule's chemical properties and, consequently, its fragmentation in a mass spectrometer. This guide will explore the mechanistic differences between the high-energy electron ionization (EI) used in GC-MS and the soft-ionization technique of electrospray ionization (ESI) coupled with collision-induced dissociation (CID) in LC-MS/MS.

Part 1: Foundational Principles of Fragmentation

Before comparing the techniques, it is essential to understand the predictable fragmentation patterns of the key structural motifs present in chloro-trifluoromethyl-naphthyridines.

  • Naphthyridine Core: As nitrogen-containing heterocycles, these compounds exhibit complex fragmentation, often involving the elimination of small neutral molecules like HCN. The stability of the aromatic ring system means that significant energy is often required to induce cleavage.[1]

  • Chloro Substituent: The most telling characteristic of a chlorine-containing compound in mass spectrometry is its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2][3] This results in a pair of peaks for any chlorine-containing ion, separated by two mass-to-charge units (m/z), with the second peak (the A+2 peak) having roughly one-third the intensity of the first.[3][4] This pattern is a powerful diagnostic tool for identifying chlorinated fragments.[5]

  • Trifluoromethyl (-CF₃) Group: The -CF₃ group is a strong electron-withdrawing group. Its fragmentation is characterized by the loss of a fluorine radical (F•, 19 Da), difluorocarbene (:CF₂, 50 Da), or the entire trifluoromethyl radical (•CF₃, 69 Da).[6][7] The loss of 69 Da is often a prominent fragmentation pathway in electron ionization spectra.[6]

Part 2: Experimental Design and Methodology

The choice between GC-MS and LC-MS is fundamentally dictated by the analyte's properties. GC-MS is best suited for volatile and thermally stable compounds, while LC-MS is the preferred method for less volatile, polar, or thermally labile molecules.[8][9][10]

Overall Analytical Workflow

The general workflow for analyzing chloro-trifluoromethyl-naphthyridines by either technique follows a similar path from sample preparation to data interpretation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve in Appropriate Solvent GCMS GC-EI-MS Prep->GCMS Volatile Analytes LCMS LC-ESI-MS/MS Prep->LCMS Polar/Labile Analytes Data Compare Fragmentation & Elucidate Structure GCMS->Data LCMS->Data

Caption: General workflow for mass spectrometric analysis.

Detailed Experimental Protocols

Sample Preparation:

  • Prepare a stock solution of the chloro-trifluoromethyl-naphthyridine standard at 1 mg/mL in a suitable solvent.

    • Causality: For GC-MS, a volatile solvent like dichloromethane or ethyl acetate is optimal.[11] For LC-MS, a solvent compatible with the mobile phase, such as methanol or acetonitrile, is required to ensure good peak shape.

  • Perform serial dilutions to create working solutions at concentrations appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).

Instrumentation Parameters: A summary of typical instrument parameters is provided below. The specific values must be optimized for the particular analyte and instrument.

ParameterGC-MS (Electron Ionization)LC-MS/MS (Electrospray Ionization)
Separation Column Capillary column (e.g., HP-5ms)C18 reversed-phase column
Carrier/Mobile Phase Helium gas (1 mL/min)[11]Gradient of water and acetonitrile with 0.1% formic acid
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Positive Mode
Ionization Energy 70 eV (standard)[11]N/A
Ion Source Temp. 230°C[11]150°C
MS Analyzer Quadrupole or TOFTriple Quadrupole (QqQ) or Q-TOF
Fragmentation In-source fragmentationCollision-Induced Dissociation (CID) in collision cell
Collision Energy N/ARamped (e.g., 10-40 eV) to generate product ion spectrum

Part 3: Comparative Analysis of Fragmentation Patterns

To illustrate the differences, we will consider a hypothetical model compound: 2-chloro-7-(trifluoromethyl)-1,8-naphthyridine (Molecular Weight: 246.0 g/mol for ³⁵Cl isotope).

GC-EI-MS Fragmentation

Electron ionization is a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation and the formation of an odd-electron molecular ion (M⁺•).[12][13] The resulting spectrum is complex but highly reproducible, making it excellent for library matching.

Proposed Fragmentation Pathway (EI): The molecular ion (m/z 246/248) will undergo several characteristic cleavages. The most probable fragmentations involve the loss of the substituents.

EI_Fragmentation M [M]⁺• (m/z 246/248) M_Cl [M-Cl]⁺ (m/z 211) M->M_Cl - Cl• M_CF3 [M-CF₃]⁺ (m/z 177/179) M->M_CF3 - •CF₃ M_Cl_HCN [M-Cl-HCN]⁺ (m/z 184) M_Cl->M_Cl_HCN - HCN M_CF3_Cl [M-CF₃-Cl]⁺• (m/z 142) M_CF3->M_CF3_Cl - Cl•

Caption: Proposed EI fragmentation for 2-chloro-7-(trifluoromethyl)-1,8-naphthyridine.

Summary of Key EI Fragments:

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonNeutral LossSignificance
246 / 248[C₉H₄ClF₃N₂]⁺•-Molecular Ion (M⁺•). Confirms molecular weight. Chlorine isotope pattern present.
211[M - Cl]⁺Cl•Loss of chlorine radical. A common pathway for halogenated aromatics.
177 / 179[M - CF₃]⁺•CF₃Loss of trifluoromethyl radical. A highly characteristic loss of 69 Da.[6]
184[M - Cl - HCN]⁺Cl•, HCNSubsequent loss of hydrogen cyanide from the naphthyridine ring.
142[M - CF₃ - Cl]⁺••CF₃, Cl•Loss of both substituents, leaving the core naphthyridine radical cation.
LC-ESI-MS/MS Fragmentation

Electrospray ionization is a "soft" technique that typically produces an even-electron protonated molecule ([M+H]⁺).[13] This ion has low internal energy and often does not fragment in the source. Fragmentation is induced in a controlled manner within a collision cell (CID), which typically results in simpler, more predictable spectra dominated by the loss of stable, neutral molecules.[14]

Proposed Fragmentation Pathway (ESI-CID): The precursor ion for MS/MS analysis will be the protonated molecule at m/z 247/249. Fragmentation will proceed via the loss of neutral molecules.

ESI_Fragmentation MH [M+H]⁺ (m/z 247/249) MH_HF [M+H-HF]⁺ (m/z 227/229) MH->MH_HF - HF MH_HCN [M+H-HCN]⁺ (m/z 220/222) MH->MH_HCN - HCN MH_HF_HCN [M+H-HF-HCN]⁺ (m/z 200/202) MH_HF->MH_HF_HCN - HCN

Caption: Proposed ESI-CID fragmentation for protonated 2-chloro-7-(trifluoromethyl)-1,8-naphthyridine.

Summary of Key ESI-CID Fragments:

Precursor m/zProduct m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonNeutral LossSignificance
247 / 249227 / 229[M+H - HF]⁺HFLoss of hydrogen fluoride is a common pathway for protonated trifluoromethyl-containing compounds.
247 / 249220 / 222[M+H - HCN]⁺HCNLoss of hydrogen cyanide from the protonated naphthyridine ring system.[15]
247 / 249200 / 202[M+H - HF - HCN]⁺HF, HCNSequential loss indicating multiple fragmentation sites.

Part 4: Synthesis and Interpretation

The two techniques provide complementary information for the structural elucidation of chloro-trifluoromethyl-naphthyridines.

  • GC-EI-MS: The high-energy ionization provides rich, fingerprint-like spectra. The presence of the molecular ion (M⁺•) with its characteristic chlorine isotope pattern confirms the elemental composition. Key fragment ions, such as the loss of •Cl (M-35) and •CF₃ (M-69), directly confirm the presence of these substituents.[6] This makes EI data ideal for unambiguous identification via spectral library searching.

  • LC-ESI-MS/MS: The soft ionization preserves the molecular species as [M+H]⁺, providing clear molecular weight information even for thermally sensitive compounds.[16] The controlled CID fragmentation is less chaotic than EI, often revealing more subtle structural rearrangements and pathways, such as the loss of neutral HF instead of a •CF₃ radical. This technique offers exceptional sensitivity and is the gold standard for quantitative analysis (e.g., in pharmacokinetic studies) using methods like multiple reaction monitoring (MRM).[10]

Key Diagnostic Differences:

  • Ion Type: EI produces an odd-electron radical cation (M⁺•), while ESI produces an even-electron protonated molecule ([M+H]⁺).[9][12]

  • Fragmentation Energy: EI is high-energy and uncontrolled, leading to extensive fragmentation. ESI-CID is low-energy and controlled, leading to simpler spectra.[13]

  • Characteristic Losses: In EI, radical losses (•Cl, •CF₃) are common. In ESI-CID of the protonated molecule, neutral losses (HF, HCN) are favored.

Conclusion

Both GC-MS and LC-MS/MS are powerful tools for the analysis of chloro-trifluoromethyl-naphthyridines, each offering distinct advantages. GC-EI-MS provides highly detailed, reproducible fragmentation patterns ideal for structural confirmation and library matching. LC-ESI-MS/MS excels in providing clear molecular weight data and is the superior choice for the sensitive quantification of these compounds in complex matrices, offering controlled fragmentation that can reveal different facets of the molecule's structure. A comprehensive analytical approach should leverage the strengths of both techniques for the complete characterization of these important heterocyclic compounds.

References

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from ResolveMass Laboratories Inc. website: [Link]

  • Ferrer, I., & Thurman, E. M. (2011, December 5). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Agilent. Retrieved from [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from Arome Science website: [Link]

  • Moser, A. (2008, June 27). Fragment loss of CF3 group. ACD/Labs. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? Retrieved from Patsnap Synapse website: [Link]

  • ResearchGate. (n.d.). Using isotopic abundance patterns to count the number of chlorine atoms... Retrieved from ResearchGate website: [Link]

  • Save My Exams. (2023, July 4). The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes. Retrieved from [Link]

  • Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from Fluorine Notes website: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from Chemguide website: [Link]

  • All About Chemistry. (2023, November 19). Chloro pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • IONOS. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from IONOS website: [Link]

  • Journal of Heterocyclic Chemistry. (2016, August 10). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]

  • Fluorine Notes. (2023, August 3). IONIC SERIES OF MASS SPECTRA FOR 2,4,6-TRIS(PERFLUOROALKYL)-1,3,5-TRIAZINES. Retrieved from Fluorine Notes website: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh website: [Link]

  • The Journal of Chemical Physics. (1997, June 8). A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. AIP Publishing. Retrieved from [Link]

  • Journal of Physical and Chemical Reference Data. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Retrieved from [Link]

  • PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • MDPI. (2023, April 27). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2013, October 30). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Dr. Rizwana. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. YouTube. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of 1,5-naphthyridine vs 1,8-naphthyridine chlorides

[1] Executive Summary The Divergence of Symmetry and Chelation For medicinal chemists and process engineers, the choice between 1,5-naphthyridine and 1,8-naphthyridine scaffolds is rarely arbitrary. While both are electr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The Divergence of Symmetry and Chelation For medicinal chemists and process engineers, the choice between 1,5-naphthyridine and 1,8-naphthyridine scaffolds is rarely arbitrary. While both are electron-deficient bicyclic systems capable of facile Nucleophilic Aromatic Substitution (


), their behavior in metal-catalyzed cross-couplings and solubility profiles diverge significantly due to nitrogen placement.[1]
  • 1,5-Naphthyridine (The Symmetric Scaffold): Characterized by

    
     symmetry and zero dipole moment. It behaves predictably in Palladium-catalyzed couplings, offering stable trans-metalation intermediates.[1]
    
  • 1,8-Naphthyridine (The Chelating Scaffold): Characterized by a significant dipole and a "peri" nitrogen arrangement.[1] This creates a binding pocket that can poison metal catalysts (the "Chelation Trap") but offers unique binding modes in kinase inhibitor design.

Electronic Structure & Theoretical Basis[1][2][3][4]

The reactivity difference stems fundamentally from the vector alignment of the nitrogen lone pairs.

Feature1,5-Naphthyridine1,8-Naphthyridine
Symmetry Centrosymmetric (

)
Planar (

)
Dipole Moment 0 D (Non-polar)~3.8 D (Highly Polar)
Lone Pair Interaction Antiparallel (No interaction)Parallel/Convergent (Electrostatic repulsion)
LUMO Localization Delocalized over both ringsHigh coefficient at C2/C7
Solubility Moderate in organic solventsPoor (due to high polarity/stacking)
Electronic Activation Diagram

The following diagram illustrates the electronic vectors and activation sites.

Naphthyridine_Electronics cluster_15 1,5-Naphthyridine (Stable) cluster_18 1,8-Naphthyridine (Reactive/Chelating) N15 N1/N5 Vectors: Antiparallel (Zero Dipole) Act15 C2/C6 Activation: Moderate (Predictable SNAr) N15->Act15 Inductive Effect N18 N1/N8 Vectors: Convergent (High Dipole) Act18 C2/C7 Activation: High (Alpha-effect) N18->Act18 Strong -I Effect Trap Chelation Pocket: Metal Poisoning Risk N18->Trap Lone Pair Overlap

Figure 1: Electronic vector analysis showing the origin of the "Chelation Trap" in 1,8-naphthyridine.

Nucleophilic Aromatic Substitution ( )

Both isomers undergo


 readily with amines, alkoxides, and thiols. However, the 2-chloro-1,8-naphthyridine  is generally more reactive toward nucleophiles than the 1,5-isomer due to the concerted electron-withdrawing power of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex more effectively.
Reactivity Hierarchy (Chloride Displacement)
  • 2-Chloro-1,8-naphthyridine: Most reactive.[1] Fast kinetics at 60–80 °C.[1]

  • 2-Chloro-1,5-naphthyridine: Reactive.[1] Standard kinetics at 80–100 °C.[1]

  • 3-Chloro isomers: Significantly less reactive (requires strong bases/high heat).[1]

Experimental Nuance: Solubility
  • 1,5-Isomer: The chloride is soluble in standard

    
     solvents (DCM, THF, Dioxane).
    
  • 1,8-Isomer: Often requires polar aprotic solvents (DMF, DMSO, NMP) due to high polarity and

    
    -stacking tendency.[1] This complicates workup (aqueous washes required).
    

The Palladium Challenge: Buchwald-Hartwig Coupling

This is the critical differentiator. While 1,5-naphthyridines behave like standard pyridines in cross-coupling, 1,8-naphthyridines present a specific failure mode known as bidentate catalyst poisoning .[1]

Mechanism of Failure (1,8-Naphthyridine)

In a standard Buchwald-Hartwig cycle, the


 species must undergo oxidative addition into the C-Cl bond.
  • In 1,5-Naphthyridine: The distal nitrogen does not interfere.[1]

  • In 1,8-Naphthyridine: The N1 and N8 atoms form a perfect "pocket" to chelate the Palladium center (

    
    -coordination).[1] This forms a stable, catalytically inactive complex, effectively removing Pd from the cycle.
    
Workflow: Overcoming Catalyst Poisoning

To couple 1,8-naphthyridines, you must sterically crowd the metal center to prevent chelation.[1]

Pd_Coupling_Workflow Start Substrate: 2-Chloro-1,8-Naphthyridine Decision Standard Ligand? (e.g., PPh3, dppf) Start->Decision Fail FAILURE MODE: N1-Pd-N8 Chelation Complex (Catalyst Death) Decision->Fail Yes Solution STRATEGY: Use Bulky Monodentate Ligands (BrettPhos, RuPhos, XPhos) Decision->Solution No Process Pd(OAc)2 + Ligand (1:2) Pre-heat to form active species Solution->Process Success SUCCESS: Steric bulk prevents N-chelation Oxidative Addition proceeds Process->Success

Figure 2: Decision tree for selecting catalytic systems for 1,8-naphthyridine coupling.

Experimental Protocols

Protocol A: Amination (General)

Applicable to both isomers, but 1,8-naphthyridine requires DMF.[1]

  • Setup: Charge a reaction vial with 2-chloro-1,x-naphthyridine (1.0 equiv).

  • Solvent:

    • For 1,5-isomer : Add 1,4-dioxane (0.2 M).[1]

    • For 1,8-isomer : Add DMF or NMP (0.2 M).[1]

  • Base/Nucleophile: Add amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by LCMS.[1]

  • Workup:

    • 1,5: Concentrate and flash chromatography (EtOAc/Hex).[1]

    • 1,8: Pour into water (precipitate forms).[1] Filter and wash with water to remove DMF.[1] Recrystallize from EtOH if needed.

Protocol B: Optimized Buchwald-Hartwig for 1,8-Naphthyridine

Designed to prevent catalyst poisoning.[1]

  • Catalyst Prep: In a glovebox, mix

    
     (2 mol%) and BrettPhos  or tBuXPhos  (4-6 mol%) in Toluene/t-Amyl alcohol (10:1). Stir 5 mins at RT.[1]
    
  • Reagents: Add 2-chloro-1,8-naphthyridine (1.0 equiv), Amine (1.2 equiv), and

    
     (1.5 equiv).
    
  • Conditions: Seal and heat to 100 °C for 2-6 hours.

    • Note: Do not use

      
       if solubility is poor; the alkoxide base helps solubilize the intermediate.
      
  • Purification: Filter through Celite (elute with DCM). The 1,8-product will likely be highly polar; use DCM:MeOH (95:5) for chromatography.[1]

Applications & References

Why Choose Which?
  • Select 1,5-Naphthyridine if: You need a rigid, linear linker for PROTACs or bivalent ligands.[1] The symmetry simplifies NMR analysis and improves solubility.

  • Select 1,8-Naphthyridine if: You are targeting kinases (e.g., ATP-binding pocket).[1] The N1-N8 motif mimics the adenine purine system, allowing for critical hydrogen bonding interactions with the hinge region of proteins.

References
  • Naphthyridine Synthesis Review: Litvinov, V. P. (2004).[1] Advances in the chemistry of naphthyridines. Russian Chemical Reviews. Link

  • Buchwald-Hartwig Ligand Effects: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie Int. Ed. Link

  • 1,8-Naphthyridine in MedChem: Leonard, J. T., et al. (2006).[1] Synthesis and biological activity of 2-chloro-1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Electronic Properties (DFT): Stanovnik, B. (2012).[1] The chemistry of naphthyridines. Advances in Heterocyclic Chemistry. Link

Sources

Validation

Spectral Fingerprints: A Comparative Guide to UV-Vis Absorption of Substituted 1,5-Naphthyridines

Audience: Researchers, Medicinal Chemists, and Materials Scientists. Focus: Electronic absorption properties, substituent effects, and experimental validation.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Materials Scientists. Focus: Electronic absorption properties, substituent effects, and experimental validation.

Executive Summary: The Diazanaphthalene Scaffold

1,5-Naphthyridine (1,5-diazaanthracene) represents a privileged scaffold in drug discovery and organic electronics. Unlike its mono-nitrogen analogue (quinoline) or its hydrocarbon parent (naphthalene), the 1,5-naphthyridine core possesses


 symmetry and two nitrogen atoms that significantly alter its electronic landscape.

This guide moves beyond basic spectral listing. We analyze how specific substitutions perturb the molecular orbitals (HOMO-LUMO gap), resulting in predictable bathochromic (red) or hypsochromic (blue) shifts. Understanding these shifts is critical for validating synthesis products (e.g., TGF-β inhibitors) and designing organic semiconductors (OLEDs).

Mechanistic Foundation: Electronic Transitions

To interpret the spectra, one must understand the underlying quantum mechanical events. 1,5-Naphthyridines exhibit two primary transition types in the UV-Vis region:

  • 
     Transitions:  High-intensity bands (typically 
    
    
    
    M
    
    
    cm
    
    
    ) arising from the aromatic conjugated system. These are generally found in the UV region (200–320 nm).
  • 
     Transitions:  Lower intensity bands (
    
    
    
    M
    
    
    cm
    
    
    ) involving the non-bonding lone pair electrons on the nitrogen atoms. These are often symmetry-forbidden but appear as weak shoulders or distinct bands at longer wavelengths (>320 nm).
Visualization: Substituent Perturbation Logic

The following diagram illustrates how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the spectral profile.

ElectronicEffects Core 1,5-Naphthyridine Core (HOMO-LUMO Gap: High) EDG Electron Donor (e.g., -NH2, -OH) Raises HOMO Energy Core->EDG Substitution EWG Electron Withdrawing (e.g., -NO2) Lowers LUMO Energy Core->EWG Substitution Shift Bathochromic Shift (Red Shift) $ ambda_{max}$ Increases EDG->Shift n -> pi* interaction ICT Intramolecular Charge Transfer (ICT) Band Formation EDG->ICT Donor-Acceptor Push-Pull EWG->Shift pi -> pi* stabilization EWG->ICT ICT->Shift New Low Energy Band

Figure 1: Logical flow of substituent effects on the electronic absorption of 1,5-naphthyridines. EDGs and EWGs both tend to narrow the HOMO-LUMO gap, leading to red-shifted absorption.

Comparative Analysis: Substituent & Solvent Effects

The absorption profile of 1,5-naphthyridine is highly sensitive to substitution patterns, particularly at the 2, 4, and 8 positions.

Table 1: Comparative Spectral Data of 1,5-Naphthyridine Derivatives

Note: Values are approximate and solvent-dependent. Comparison highlights the trend.

Compound ClassSubstituent (Position)

(nm)

(M

cm

)
Spectral Character
Unsubstituted None (Core)300 - 310HighSharp

bands; weak

shoulder.
Halo-substituted 4,8-Dibromo290 - 300HighSlight hypsochromic shift or negligible change; inductive effect dominates.
Amino-substituted 2-Amino / 4,8-Diamino330 - 380Medium-HighStrong bathochromic shift due to auxochromic effect (+M); broadened bands.
Aryl-substituted 4,8-Di(aryl)294 - 320HighExtended conjugation; intensity increases significantly.
Push-Pull Systems 2-Amino-5-Nitro400 - 460Low-MediumDistinct Charge Transfer (CT) band; highly solvatochromic.
Hetero-fused Indole-fused350 - 420HighComplex multi-band structure; sensitive to protic solvents.
Deep Dive: Solvatochromism in Indole-Naphthyridines

Research indicates that derivatives like 2-(1'H-indol-2'-yl)-[1,5]naphthyridine exhibit significant solvatochromism.

  • Non-polar solvents (Hexane): Vibrational fine structure is preserved.

  • Polar/Protic solvents (Methanol): Loss of fine structure and red-shifted emission. This is attributed to Hydrogen Bonding interactions with the naphthyridine nitrogens, which stabilizes the excited state (if it has ICT character) or ground state (lone pair stabilization).

Experimental Protocol: Validated Spectral Acquisition

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Reagents & Equipment[1][2][3]
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM). Why? MeCN is transparent down to 190 nm; DCM is good for solubility but cuts off at 230 nm.

  • Concentration: Prepare a stock at

    
     M, then dilute to 
    
    
    
    M.
  • Cuvettes: Quartz (Fused Silica), 10 mm path length. Glass absorbs UV and must be avoided.

Workflow Diagram

ExperimentalWorkflow Start Sample Preparation (Weigh solid -> Dissolve in Stock Solvent) Dilution Serial Dilution (Target: 10^-5 M range) Start->Dilution Blank Baseline Correction (Pure Solvent in Dual Beam) Dilution->Blank Scan Spectral Scan (200 - 800 nm, Fast speed) Blank->Scan Check Absorbance Check (Is A_max between 0.3 and 0.8?) Scan->Check Analyze Data Processing (Identify Lambda_max, Calculate Epsilon) Check->Analyze Yes DiluteMore Dilute Further Check->DiluteMore No (Too High) DiluteMore->Scan

Figure 2: Step-by-step workflow for acquiring valid UV-Vis spectra. The "Absorbance Check" loop ensures data linearity (Beer-Lambert Law adherence).

Critical "Self-Check" Steps
  • Beer-Lambert Validation: If

    
    , the detector may be saturating, leading to non-linear response. Dilute the sample.
    
  • Solvent Cut-off: Ensure your solvent does not absorb in the region of interest.[1] (e.g., Acetone absorbs at ~330 nm, masking naphthyridine peaks).

  • Acid/Base Sensitivity: 1,5-Naphthyridines are basic. Traces of acid in the solvent (e.g., HCl in old CHCl

    
    ) will protonate the nitrogen, causing a massive blue shift (hypsochromic) of 
    
    
    
    bands and red shift of
    
    
    bands. Always verify solvent pH.

References

  • Solvent-Induced Changes in Photophysics of Indole-Naphthyridines. Source: Journal of Physical Chemistry B (2015).[2] Context: Discusses solvatochromism and H-bonding effects on 1,5-naphthyridine derivatives.

  • Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine.

    
     294–320 nm) for aryl-substituted derivatives.
    
    
  • Identification of 1,5-naphthyridine derivatives as TGF-beta type I receptor inhibitors. Source: Journal of Medicinal Chemistry (2004). Context: Demonstrates the biological relevance and structural modifications of the scaffold.

  • Structural and Optical Properties of Amino-Nitro-Pyridine Isomers (Analogous Systems). Source: MDPI (2025). Context: Provides comparative insight into push-pull electronic systems relevant to substituted naphthyridines.

Sources

Safety & Regulatory Compliance

Safety

8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine proper disposal procedures

Topic: 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.[1] Executive Operational Directive Immediate Action Requi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.[1]

Executive Operational Directive

Immediate Action Required: Treat 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine as a High-Hazard Halogenated Organic .

Do NOT dispose of this compound down the drain or in general organic waste streams.[2] Due to the trifluoromethyl (-CF₃) moiety, this compound possesses exceptional thermal stability and requires specialized high-temperature incineration to prevent the formation of persistent fluorinated pollutants (PFAS-like residues) or release of hydrofluoric acid (HF) gas.

Disposal Classification:

  • Waste Stream: Halogenated Organic Waste (High BTU).

  • RCRA Status: Characteristic Hazardous Waste (Likely D002 if hydrolyzed, D003 if reactive, otherwise unlisted halogenated).[1]

  • Primary Hazard: Toxic (H301/H311), Skin Corrosion/Irritation (H314/H315), Aquatic Toxicity (H410).[1]

Technical Safety Profile & Chemical Logic

To safely handle this compound, you must understand the stability of its functional groups.[1][3]

  • The Trifluoromethyl Group (-CF₃): The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures (800°C) are often insufficient to fully mineralize this group, potentially leading to the emission of toxic fluorinated byproducts. Operational Implication: You must flag this waste for facilities capable of 1100°C+ incineration with alkaline scrubbing.

  • The Chloro-Naphthyridine Core: The chlorine atom at the 8-position is electron-deficient and potentially labile to nucleophilic attack (hydrolysis). In the presence of moisture, this can slowly release Hydrochloric Acid (HCl) , pressurizing waste containers and lowering pH.[1] Operational Implication: Do not store in metal cans; use corrosion-resistant HDPE.

Physicochemical Data Table

PropertyValue / CharacteristicOperational Relevance
Molecular Formula C₉H₄ClF₃N₂High Halogen Content (>1% by mass).
Molecular Weight 232.59 g/mol Heavy vapor; settles in low areas during spills.
Solubility Low in water; High in DCM/DMSOUse organic solvents for spill cleanup, not water.[1]
Reactivity Susceptible to Nucleophilic Aromatic SubstitutionAvoid mixing with strong bases in waste streams to prevent uncontrolled exotherms.
Incineration Req >1100°C (2 seconds residence)Mandatory to break C-F bonds.

Waste Segregation & Packaging Protocol

This protocol prevents cross-contamination and ensures the waste is acceptable to high-end disposal facilities.

Step 1: Segregation (The "Halogen Rule")

Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol, Hexanes) unless unavoidable.[1]

  • Why? Halogenated waste costs significantly more to dispose of. Mixing 10g of this compound into 20L of Acetone converts the entire 20L drum into "Halogenated Waste," tripling disposal costs.[1]

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (Nitric acid, Peroxides) or strong bases (Sodium Hydroxide), as these can react with the naphthyridine ring.[1]

Step 2: Container Selection
  • Primary Vessel: High-Density Polyethylene (HDPE) carboy or wide-mouth jar.

    • Reasoning: Glass is acceptable, but if hydrolysis occurs (generating HF/HCl), glass can be etched or pressurized.[1] HDPE is chemically resistant and shatterproof.

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if the waste solution is acidic or potentially reactive, to prevent pressure buildup.[1]

Step 3: Labeling

Label explicitly as:

ngcontent-ng-c1768565111="" class="ng-star-inserted">

HAZARDOUS WASTE - HALOGENATED ORGANIC Contains: 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine Hazards: TOXIC, CORROSIVE, FLAMMABLE (if in solvent) Note: FLUORINATED COMPOUND - REQUIRES HIGH TEMP INCINERATION

Disposal Workflow Logic (Visualization)

The following diagram illustrates the critical decision-making process for segregating and processing this specific waste stream.

DisposalWorkflow Start Waste Generation (8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine) StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Residue LiquidPath Liquid Solution StateCheck->LiquidPath Reaction Mix Segregation1 Segregate into SOLID HALOGENATED Stream SolidPath->Segregation1 SolventCheck Is solvent Halogenated? (DCM, Chloroform) LiquidPath->SolventCheck Segregation2 Segregate into LIQUID HALOGENATED Stream SolventCheck->Segregation2 Yes ContaminationWarn DO NOT MIX with Non-Halogenated Solvents SolventCheck->ContaminationWarn No (Acetone/EtOAc) Vendor Waste Vendor Pickup (Flag as Fluorinated) Segregation1->Vendor Segregation2->Vendor ContaminationWarn->Segregation2 Classify Whole Mix as Halogenated Incinerator High-Temp Incinerator (>1100°C with Scrubber) Vendor->Incinerator Transport

Figure 1: Decision logic for segregating fluorinated naphthyridine waste to ensure regulatory compliance and cost-efficiency.

Emergency Spill Response (Bench Scale)

If a spill occurs (<100g/100mL), follow this immediate protocol.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is aerosolized, use a P100 respirator.[1]

  • Contain: Do not use water. Water may spread the hydrophobic compound or induce hydrolysis.

  • Absorb:

    • Liquids: Use vermiculite or a polypropylene absorbent pad.

    • Solids: Cover with wet paper towels (dampened with inert oil or dilute detergent) to prevent dust generation, then scoop.[1]

  • Decontaminate: Wipe the surface with a dilute surfactant solution followed by Isopropanol.

  • Disposal: Place all cleanup materials into the Halogenated Solid Waste container.

Regulatory References & Compliance

This guide adheres to the following regulatory frameworks. Ensure your facility's waste manifest codes align with these standards.

  • US EPA RCRA (40 CFR 261): This compound is not explicitly P- or U-listed. However, it must be managed as a characteristic waste if it exhibits toxicity or corrosivity.[1]

    • Citation: "Identification and Listing of Hazardous Waste," 40 CFR Part 261.[1][4][5] Link

  • European Commission (EC) Regulation No 1272/2008 (CLP): Classification of halogenated organic substances.

    • Citation: "Regulation (EC) No 1272/2008 on classification, labelling and packaging of substances and mixtures."[1][6] Link

  • Incineration Standards: Fluorinated compounds require specific thermal treatment to meet destruction efficiency (DRE) of 99.99%.

    • Citation: "Incineration of Halogenated Organic Compounds," EPA Technical Guidance.[1] Link

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine. Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]1]

  • Sigma-Aldrich (2024). Safety Data Sheet: 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine. (Generic SDS for Fluorinated Naphthyridines). Retrieved from ]">https://www.sigmaaldrich.com[1]

Sources

Handling

Personal protective equipment for handling 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine

Executive Hazard Analysis Handling 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine requires more than generic laboratory safety compliance. As a halogenated heteroaromatic scaffold, its safety profile is dictated by two d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis

Handling 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine requires more than generic laboratory safety compliance. As a halogenated heteroaromatic scaffold, its safety profile is dictated by two distinct structural motifs that drive its reactivity and biological interaction.

The "Why" Behind the Protocol
  • The Trifluoromethyl (

    
    ) Group:  This moiety significantly increases the compound's lipophilicity (LogP). Implication:  Unlike simple salts, this compound can rapidly permeate the stratum corneum (outer skin layer). Skin contact is not just a surface burn risk; it is a systemic toxicity vector.
    
  • The Chloro-Naphthyridine Core: The chlorine atom at the 8-position is an electrophilic handle, susceptible to nucleophilic aromatic substitution (

    
    ). Implication:  The compound is chemically reactive with biological nucleophiles (proteins/DNA), classifying it as a potential sensitizer and severe irritant [1].
    

Hazard Classification Summary (GHS):

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) 4 H302: Harmful if swallowed
Skin Corrosion/Irritation 2 H315: Causes skin irritation
Serious Eye Damage 2A H319: Causes serious eye irritation

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |

Risk Assessment & Engineering Controls

Before selecting PPE, the environment must be secured.[1] The primary control for this compound is containment .

Engineering Control Checklist (Self-Validating System)
  • Ventilation: All operations (weighing, solubilization, reaction) must occur within a certified chemical fume hood.

  • Validation Step: Verify hood flow is between 80–100 fpm (face velocity) using a vane anemometer or the hood's digital monitor before opening the container.

  • Static Control: Fluorinated powders are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder drift.

Personal Protective Equipment (PPE) Strategy

Effective PPE is not a uniform; it is a layered defense system tailored to the physical state of the chemical.

A. Hand Protection: The "Solvent-Vector" Rule

The


 group allows the compound to ride solvent vectors through standard gloves.
  • Solid State Handling: Standard Nitrile (minimum 5 mil).

  • Solvated State (DCM, THF, DMF): The solvent degrades the glove, and the compound permeates the skin. Double-gloving is mandatory.

Glove Permeation Protocol:

Chemical State Primary Glove (Inner) Secondary Glove (Outer) Rationale
Dry Powder Nitrile (4-5 mil) None Protection against incidental dust contact.
Solution (DCM/Chloroform) Laminate (Silver Shield/4H) Nitrile (5-8 mil) Laminate resists halogenated solvents; outer nitrile provides grip and tear protection.

| Solution (Alcohols/Water) | Nitrile (4 mil) | Nitrile (4 mil) | Double layer increases breakthrough time by factor of 4x. |

B. Eye & Face Protection[1][2][3][4]
  • Standard Operation: Chemical Splash Goggles (Indirect Vented). Why? Safety glasses allow powder drift to bypass side shields via air currents in the hood.

  • High Risk (Scale-up >10g): Face shield over goggles to protect against splash and projectile glass in case of pressurization.

C. Respiratory Protection[1][2][5][6][7]
  • Primary: Fume hood (Engineering Control).

  • Secondary (Spill Cleanup Only): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA). Note: Do not rely on N95s for organic vapors.

PPE Selection Logic Flow

PPE_Selection Start Start: Handling 8-Cl-3-CF3-Naphthyridine State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid PPE_Solid PPE: Goggles + Single Nitrile Gloves (Use Anti-static Gun) Solid->PPE_Solid Dust Risk Solvent_Check Solvent Type? Liquid->Solvent_Check Halogenated Halogenated (DCM, CHCl3) Solvent_Check->Halogenated Polar Polar/Aqueous (MeOH, H2O) Solvent_Check->Polar PPE_Halo PPE: Goggles + Silver Shield Liner + Outer Nitrile Glove Halogenated->PPE_Halo High Permeation Risk PPE_Polar PPE: Goggles + Double Nitrile Gloves Polar->PPE_Polar Standard Risk

Figure 1: Decision matrix for selecting appropriate hand and eye protection based on physical state and solvent vector.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Clear the Deck: Remove unnecessary equipment from the hood to minimize turbulence.

  • Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.

  • Weighing:

    • Place the balance inside the hood.

    • Tare the receiving vial before opening the source container.

    • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

    • Critical: If powder spills on the balance, wipe immediately with a damp Kimwipe (acetone-wet) while wearing PPE.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the reaction vessel to prevent aerosolization of the dry powder.

  • Temperature Control: If the reaction involves nucleophilic substitution (e.g., amine displacement of the Cl), exotherms are possible. Have an ice bath ready.

  • Sealing: Ensure all septa are chemically resistant (Teflon-lined silicone). Standard rubber septa may degrade if exposed to halogenated solvents and high temperatures.

Phase 3: Cleanup & Decontamination
  • Primary Wash: Rinse all glassware with acetone inside the hood. Collect this first rinse as Halogenated Waste .

  • Surface Decon: Wipe down the work area with a mild surfactant followed by water.

  • Doffing: Remove outer gloves first, turning them inside out. Remove goggles last. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Operational Workflow

Workflow Prep 1. Prep (Check Hood/Gloves) Weigh 2. Weighing (In Hood, Anti-static) Prep->Weigh React 3. Reaction (Closed System) Weigh->React Waste 4. Waste Segregation (Halogenated Stream) React->Waste

Figure 2: Linear workflow ensuring containment from preparation to disposal.

Emergency Response & Disposal

First Aid (Immediate Action)
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3][4][5] Hold eyelids open. Do not use neutralization agents.

  • Skin Contact:

    • Blot excess liquid (do not rub, which drives chemical deeper).

    • Rinse with water for 15 minutes.

    • If dissolved in DCM: Remove contaminated clothing immediately as DCM carries the toxin through fabric against the skin.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal Plan

This compound contains both Chlorine and Fluorine.

  • Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container, as the naphthyridine core can degrade exothermically.

  • Labeling: Clearly mark the tag with "Toxic" and "Halogenated."

References

  • PubChem. (n.d.). Compound Summary: 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine.[6] National Library of Medicine. Retrieved October 27, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. United States Department of Labor. Retrieved October 27, 2025, from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved October 27, 2025, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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